molecular formula C7H10N2 B1321020 N,2-dimethylpyridin-4-amine CAS No. 61542-05-0

N,2-dimethylpyridin-4-amine

Cat. No.: B1321020
CAS No.: 61542-05-0
M. Wt: 122.17 g/mol
InChI Key: HCUFKIUYBRJORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethylpyridin-4-amine (CAS 61542-05-0) is a pyridine-based compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . As an amine-functionalized pyridine derivative, it is of significant interest in organic synthesis and materials science research. Pyridine derivatives similar to this compound, such as 4-Dimethylaminopyridine (DMAP), are extensively utilized as powerful nucleophilic catalysts . DMAP, for example, is renowned for catalyzing a wide range of reactions including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, and the Steglich rearrangement, often demonstrating superior performance compared to pyridine itself due to enhanced resonance stabilization . Furthermore, research into related dimethylaminopyridine (DMAP) structures highlights their evolving application in the development of ionic liquids, which serve as green alternatives to traditional solvents and catalysts in synthetic pathways such as Fisher indole synthesis and click chemistry for tetrazole formation . Researchers value these compounds for their versatility in constructing complex molecules and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-5-7(8-2)3-4-9-6/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUFKIUYBRJORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609267
Record name N,2-Dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61542-05-0
Record name N,2-Dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Catalytic Landscape: A Technical Guide to Dimethylaminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of N,N-Dimethylpyridin-4-amine (DMAP) as a Surrogate for the Elusive N,2-dimethylpyridin-4-amine

Senior Application Scientist's Foreword: In the dynamic realm of pharmaceutical research and development, precision in chemical nomenclature is paramount. Our investigation into "this compound" has revealed a notable scarcity of data, including the absence of a dedicated CAS number in major chemical registries. This suggests that the compound is either exceptionally rare or more commonly referenced under a different systematic name that is not readily apparent.

However, the closely related and structurally similar compound, N,N-dimethylpyridin-4-amine , universally known by its acronym DMAP , is a cornerstone of synthetic organic chemistry and a pivotal tool in drug development. Given the likely interest of the research community in the catalytic properties of substituted aminopyridines, this guide will provide an in-depth technical exploration of DMAP (CAS Number: 1122-58-3). The principles, applications, and experimental considerations detailed herein for DMAP offer a robust and highly relevant foundation for scientists and professionals working with related pyridine-based catalysts.

Introduction to 4-(Dimethylamino)pyridine (DMAP): The Quintessential Nucleophilic Catalyst

4-(Dimethylamino)pyridine (DMAP) is a white to off-white crystalline solid that has established itself as a hyper-efficient nucleophilic catalyst in a vast array of organic transformations.[1] Its heightened catalytic activity compared to its parent structure, pyridine, is attributed to the electron-donating resonance effect of the dimethylamino group at the 4-position. This electronic contribution significantly increases the nucleophilicity of the pyridyl nitrogen, rendering DMAP a superior catalyst for a multitude of reactions, most notably acylations.[2]

From the synthesis of complex small molecules to the modification of delicate natural products, DMAP's utility is a recurring theme in medicinal chemistry and process development. Its ability to accelerate sluggish reactions and improve yields under mild conditions has made it an indispensable tool for drug discovery professionals.

Physicochemical Properties of DMAP

A thorough understanding of a catalyst's physical and chemical properties is fundamental to its effective application and the development of robust synthetic protocols.

PropertyValueSource
CAS Number 1122-58-3[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 108-112 °C[1]
Boiling Point 285 °C (decomposes)[1]
Solubility Freely soluble in dichloromethane and THF. Sparingly soluble in water (3.5 g/L at 20°C).[1]

The Catalytic Mechanism of DMAP in Acylation Reactions

The enhanced catalytic prowess of DMAP in acylation reactions, particularly esterifications and amidations, stems from its ability to form a highly reactive N-acylpyridinium intermediate. This mechanistic pathway provides a clear rationale for its superiority over less nucleophilic catalysts like pyridine.

Step-by-Step Mechanistic Breakdown

The generally accepted mechanism for DMAP-catalyzed acylation with an acid anhydride proceeds as follows:

  • Formation of the N-Acylpyridinium Ion: DMAP, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This initial, reversible step results in the formation of a highly reactive and resonance-stabilized N-acylpyridinium salt. The departing carboxylate acts as the counter-ion.

  • Nucleophilic Attack by the Substrate: The alcohol, amine, or other nucleophilic substrate then attacks the activated carbonyl carbon of the N-acylpyridinium ion. This species is significantly more electrophilic than the parent anhydride, thus dramatically accelerating the rate of acylation.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the acylated product and the regeneration of the DMAP catalyst. A stoichiometric base, often a tertiary amine like triethylamine, is typically included in the reaction mixture to neutralize the acidic byproduct, thereby preventing the protonation and deactivation of the DMAP catalyst.

Visualizing the Catalytic Cycle

DMAP_Catalytic_Cycle DMAP DMAP Acylpyridinium [R-CO-DMAP]⁺ (N-Acylpyridinium Ion) DMAP->Acylpyridinium + R-COO⁻ AcylatingAgent R-CO-O-CO-R (Acylating Agent) AcylatingAgent->Acylpyridinium Product R-CO-Nu (Product) Acylpyridinium->Product + Nu-H Substrate Nu-H (Substrate) Substrate->Product RegeneratedDMAP DMAP Product->RegeneratedDMAP + H⁺ Byproduct R-COOH ProtonatedBase Et₃N-H⁺ Byproduct->ProtonatedBase Base Et₃N Base->ProtonatedBase DMAP_Workflow Start Start: Reaction Setup Reaction Combine Substrate, Solvent, Et₃N, and DMAP Start->Reaction Addition Add Acylating Agent Reaction->Addition Monitoring Monitor Reaction Progress (TLC/LC-MS) Addition->Monitoring Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

Sources

Whitepaper: The Steric Mandate: How the 2-Methyl Group Re-Defines the Catalytic Potential of 4-(Dimethylamino)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)pyridine (DMAP) is a cornerstone of organic synthesis, revered for its exceptional activity as a nucleophilic catalyst. Its efficacy stems from the synergistic interplay between the electron-donating dimethylamino group and the nucleophilic pyridyl nitrogen. This guide delves into the profound steric and electronic consequences of introducing a methyl group at the 2-position of the DMAP scaffold. We will explore how this seemingly minor modification fundamentally alters the catalyst's mechanism, shifting it from a potent nucleophilic promoter to a sterically hindered base. Far from being a simple impediment, this steric blockade is a critical design element in modern asymmetric catalysis, enabling the creation of sophisticated chiral environments for enantioselective transformations. This paper provides a comprehensive analysis of the structural impact, mechanistic shifts, and advanced applications arising from the steric effects of the 2-methyl group, offering field-proven insights for catalyst design and reaction optimization.

The Foundation: Understanding DMAP's Nucleophilic Catalysis

To appreciate the impact of a 2-methyl substituent, one must first understand the canonical mechanism of DMAP catalysis. In a typical acylation reaction, such as the esterification of an alcohol with an acid anhydride, DMAP operates not as a simple base, but as a superior nucleophile.[1][2][3]

The catalytic cycle proceeds via three principal steps:

  • Activation: The highly nucleophilic pyridyl nitrogen of DMAP attacks the electrophilic carbonyl carbon of the anhydride. This step is significantly faster than the alcohol's direct attack on the anhydride.

  • Formation of the Key Intermediate: This nucleophilic attack forms a highly reactive N-acylpyridinium ion pair.[2][3] This intermediate is substantially more electrophilic than the parent anhydride, effectively "activating" the acyl group for subsequent reaction.

  • Nucleophilic Attack and Catalyst Regeneration: The alcohol, a weaker nucleophile, can now readily attack the activated N-acylpyridinium intermediate. Following the formation of the ester, the DMAP catalyst is regenerated, and the protonated DMAP is neutralized by an auxiliary base (like triethylamine) to re-enter the catalytic cycle.[1]

Theoretical and experimental studies have confirmed that this nucleophilic pathway is energetically far more favorable than a simple base-catalyzed mechanism where DMAP would merely deprotonate the alcohol.[2][3]

DMAP_Catalysis cluster_main DMAP Nucleophilic Catalysis Cycle DMAP DMAP Acyl_DMAP [R-CO-DMAP]+ (N-Acylpyridinium Ion) DMAP->Acyl_DMAP 1. Nucleophilic Attack Anhydride R-CO-O-CO-R (Anhydride) Anhydride->Acyl_DMAP Ester R-CO-OR' (Ester Product) Acyl_DMAP->Ester 2. Alcohol Attack Protonated_DMAP DMAP-H+ Alcohol R'-OH (Alcohol) Alcohol->Ester Ester->Protonated_DMAP 3. Catalyst Release Protonated_DMAP->DMAP 4. Regeneration Base Auxiliary Base (e.g., Et3N) Base->DMAP

Figure 1: The established nucleophilic catalysis pathway for DMAP-mediated acylation.

Introducing the Perturbation: The 2-Methyl Group

Placing a methyl group at the 2-position (ortho to the pyridyl nitrogen) introduces significant steric hindrance. This bulky group physically obstructs the path of incoming electrophiles, directly challenging the primary step of the nucleophilic catalysis mechanism.

Impact on Basicity and Nucleophilicity

While a methyl group is weakly electron-donating, which might be expected to slightly increase the electron density and basicity of the pyridyl nitrogen, its steric influence is the overwhelmingly dominant factor.

The core function of DMAP as a nucleophilic catalyst relies on the accessibility of the lone pair of electrons on the pyridyl nitrogen. The 2-methyl group acts as a "steric shield," hindering the approach of reactants to this nitrogen center. This significantly diminishes the nitrogen's ability to act as a nucleophile, thereby suppressing the formation of the crucial N-acylpyridinium intermediate.

Property4-(Dimethylamino)pyridine (DMAP)2-Methyl-4-(dimethylamino)pyridine
Structure Dimethylamino group at C4Methyl group at C2, Dimethylamino at C4
Pyridyl Nitrogen Accessibility HighLow (Sterically hindered)
Primary Catalytic Role Nucleophilic CatalystBrønsted Base
Formation of N-Acylpyridinium Favorable and RapidHighly Disfavored / Inhibited
pKa (Conjugate Acid in H₂O) 9.6 - 9.7[1][4]Expected to be slightly lower or comparable, but kinetically less active as a nucleophile.

Table 1: Comparative properties of DMAP and its 2-methyl analogue.

A Forced Mechanistic Shift

With the nucleophilic pathway effectively blocked, 2-methyl-DMAP is forced to operate primarily as a Brønsted base. In this role, it can only deprotonate the alcohol to form an alkoxide, which then attacks the anhydride. This base-catalyzed pathway is significantly slower and less efficient than the nucleophilic pathway facilitated by unhindered DMAP.[2][3]

This mechanistic shift is not a subtle change; it represents a fundamental alteration of the catalyst's mode of action. The catalytic power of DMAP is directly tied to its ability to form the hyper-reactive N-acylpyridinium intermediate; by preventing this, the 2-methyl group reduces its catalytic efficacy in standard acylation reactions by orders of magnitude.

Steric_Effect cluster_dmap DMAP (Unhindered) cluster_2me_dmap 2-Methyl-DMAP (Hindered) dmap_nuc Accessible Pyridyl Nitrogen dmap_path Nucleophilic Pathway (Dominant) dmap_nuc->dmap_path dmap_intermediate Forms N-Acylpyridinium Intermediate dmap_path->dmap_intermediate dmap_result High Catalytic Activity dmap_intermediate->dmap_result me_dmap_nuc Sterically Shielded Pyridyl Nitrogen me_dmap_path Nucleophilic Pathway (Blocked) me_dmap_nuc->me_dmap_path me_dmap_base_path Brønsted Base Pathway (Alternative) me_dmap_nuc->me_dmap_base_path me_dmap_result Low Catalytic Activity me_dmap_base_path->me_dmap_result start Catalyst Structure start->dmap_nuc start->me_dmap_nuc

Figure 2: Logical diagram showing the mechanistic divergence caused by 2-methyl substitution.

From Hindrance to Control: The Rise of Asymmetric Catalysis

The true value of the 2-methyl group (and other ortho-substituents) is realized in the field of asymmetric catalysis. Here, the steric bulk that cripples standard catalysis is harnessed to create a chiral pocket around the active site, enabling the catalyst to differentiate between enantiomers or the enantiotopic faces of a prochiral substrate.

Seminal work by Vedejs and Fu demonstrated that derivatizing the DMAP core at positions adjacent to the pyridyl nitrogen could create highly effective and enantioselective catalysts.[5][6] These "planar-chiral" DMAP derivatives, often incorporating a ferrocene unit or other bulky groups fused to the 2 and 3 positions, rely on steric interactions to control the orientation of the substrate within the catalytic pocket.[5]

In these systems, the steric clash between the catalyst's chiral framework and the substrate dictates the trajectory of the reaction. For example, in the kinetic resolution of a secondary alcohol, the catalyst will preferentially acylate one enantiomer over the other because the transition state for the disfavored enantiomer involves a severe steric penalty.[5] This steric repulsion is the key to achieving high selectivity.

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of DMAP vs. 2-Methyl-DMAP in Acylation

Objective: To quantitatively measure the difference in catalytic activity between DMAP and 2-methyl-DMAP in a model acylation reaction.

Methodology:

  • Reaction Setup: Prepare two identical reaction vessels. To each, add dichloromethane (10 mL), cyclohexanol (1.0 mmol), and triethylamine (1.2 mmol) as an auxiliary base.

  • Catalyst Addition: To Vessel A, add DMAP (0.05 mmol, 5 mol%). To Vessel B, add 2-methyl-4-(dimethylamino)pyridine (0.05 mmol, 5 mol%).

  • Initiation: Equilibrate both vessels to a constant temperature (e.g., 25°C). Initiate the reaction by adding acetic anhydride (1.1 mmol) to each vessel simultaneously. Start a timer.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 30, 60 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated solution of NaHCO₃ (1 mL) and an internal standard (e.g., dodecane) in ethyl acetate. Shake vigorously.

  • Analysis: Analyze the organic layer of each quenched sample by Gas Chromatography (GC) or HPLC.

  • Data Processing: Quantify the amount of cyclohexyl acetate product formed relative to the internal standard at each time point. Plot the concentration of the product versus time for both catalysts to determine the initial reaction rates. The dramatic difference in the slopes of these plots will provide a quantitative measure of the steric inhibition.

Self-Validation: The protocol's integrity is maintained by running the two reactions in parallel under identical conditions, with the only variable being the catalyst. A control reaction with no catalyst should also be run to measure the uncatalyzed background reaction rate.[7][8]

Protocol 2: Synthesis of 2-Methyl-4-(dimethylamino)pyridine

Objective: To provide a representative synthetic route to a 2-substituted DMAP analogue. This protocol is based on directed ortho-metalation principles.

Methodology:

  • Starting Material: Begin with 4-(dimethylamino)pyridine (DMAP).

  • Directed Lithiation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve DMAP (1.0 eq) in anhydrous THF at -78°C. Add a strong, sterically hindered base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. The dimethylamino group directs the deprotonation to the ortho (C2) position. Stir for 1-2 hours at this temperature.

  • Electrophilic Quench: Add an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), to the solution.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired 2-methyl-4-(dimethylamino)pyridine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The introduction of a 2-methyl group to the 4-(dimethylamino)pyridine framework is a powerful lesson in catalyst design. It demonstrates that steric hindrance is not merely an obstacle but a tool for controlling reactivity and mechanism. By physically blocking the nucleophilic pathway that makes DMAP so effective in standard transformations, the 2-methyl group fundamentally re-defines the molecule's role, turning it into a hindered Brønsted base.

This principle of "steric mandate" is the intellectual foundation for a host of modern, highly selective asymmetric catalysts. For researchers and drug development professionals, understanding this concept is critical. It informs the selection of catalysts for specific applications—choosing unhindered DMAP for rapid acylations while selecting sterically demanding, chiral analogues for complex, enantioselective syntheses. The future of organocatalysis will undoubtedly see further exploitation of precisely engineered steric and electronic effects to achieve unprecedented levels of control over chemical transformations.

References

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • Organic Chemistry Portal. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • ACS Omega. 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. [Link]

  • ResearchGate. The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]

  • University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

  • Fu, G. C. (2004). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of Chemical Research, 37(8), 542-7. [Link]

  • RSC Publishing. DMAP molecule grafting on a carbon nitride heptazine ring for the better degradation of pollutants – the synergy of electron withdrawing and steric hindrance effects. [Link]

  • Held, I., Xu, S., & Zipse, H. (2005). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 11(22), 6689-99. [Link]

  • PMC. Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. [Link]

  • ResearchGate. Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments. [Link]

  • LookChem. 4-Dimethylaminopyridine|1122-58-3. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Catalytic Mechanism of N,2-dimethylpyridin-4-amine (DMAP-2-Me)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,2-dimethylpyridin-4-amine (DMAP-2-Me), a substituted derivative of the renowned catalyst 4-(dimethylamino)pyridine (DMAP), presents a unique catalytic profile due to the steric influence of its ortho-methyl group. This document provides an in-depth exploration of the catalytic mechanism of DMAP-2-Me, contrasting it with its parent compound, DMAP. We will dissect its dual role as a nucleophilic and base catalyst, with a particular focus on how steric hindrance modulates its reactivity and selectivity. This guide will offer field-proven insights into experimental design, self-validating protocols for key reactions, and a comprehensive theoretical framework to empower researchers in leveraging the distinct properties of DMAP-2-Me in organic synthesis and drug development.

Introduction: Beyond DMAP - The Role of Steric Tuning

4-(Dimethylamino)pyridine (DMAP) is a cornerstone of organic synthesis, celebrated for its exceptional ability to catalyze a wide array of reactions, most notably acylations.[1][2] Its high catalytic activity stems from the potent nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position through resonance.[3] This heightened nucleophilicity allows DMAP to readily form highly reactive intermediates, such as N-acylpyridinium salts, which are powerful acyl transfer agents.[1]

The introduction of a methyl group at the 2-position, affording this compound (DMAP-2-Me), introduces a significant steric shield around the pyridyl nitrogen. This structural modification has profound implications for its catalytic behavior, creating a nuanced catalyst that can offer advantages in specific synthetic contexts. Understanding the interplay between the electronic properties of the 4-dimethylamino group and the steric hindrance imposed by the 2-methyl group is paramount for its effective application. This guide will elucidate how this steric factor can be harnessed to control reaction pathways and enhance selectivity.

The Dichotomy of Catalysis: Nucleophilic vs. Base-Catalyzed Pathways

Like DMAP, DMAP-2-Me can operate through two primary catalytic mechanisms: nucleophilic catalysis and general base catalysis. The operative pathway is highly dependent on the steric environment of the catalyst, the nature of the electrophile, and the reaction conditions.

Nucleophilic Catalysis: The Attenuated Pathway

In the archetypal nucleophilic pathway for acylation, the pyridine nitrogen of the catalyst attacks the acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is then readily attacked by a nucleophile (e.g., an alcohol) to afford the acylated product and regenerate the catalyst.

However, for DMAP-2-Me, the steric bulk of the ortho-methyl group significantly hinders the approach of the electrophile to the pyridyl nitrogen.[4][5] This steric impediment raises the activation energy for the formation of the N-acylpyridinium intermediate, thereby attenuating the efficiency of the nucleophilic pathway compared to the unhindered DMAP.[4] While not entirely precluded, nucleophilic catalysis by DMAP-2-Me is expected to be substantially slower.

Nucleophilic_Catalysis_DMAP_2_Me cluster_0 Catalyst Activation (Slow) cluster_1 Acyl Transfer cluster_2 Catalyst Regeneration DMAP-2-Me DMAP-2-Me Acylpyridinium_Intermediate [R-C(O)-DMAP-2-Me]⁺ X⁻ DMAP-2-Me->Acylpyridinium_Intermediate Attack on Acyl Source Acylating_Agent R-C(O)-X Acylating_Agent->Acylpyridinium_Intermediate Product R-C(O)-Nu Acylpyridinium_Intermediate->Product Nucleophilic Attack Nucleophile Nu-H Nucleophile->Product Protonated_Catalyst [DMAP-2-Me-H]⁺ Product->Protonated_Catalyst Protonated_Catalyst->DMAP-2-Me Deprotonation

Caption: Sterically hindered nucleophilic catalysis by DMAP-2-Me.

General Base Catalysis: The Favored Route

In contrast to the sterically demanding nucleophilic pathway, general base catalysis offers a less congested reaction coordinate. In this mechanism, the pyridyl nitrogen of DMAP-2-Me functions as a Brønsted base, abstracting a proton from the nucleophile (e.g., an alcohol) to increase its nucleophilicity. The resulting activated nucleophile then attacks the electrophile. The steric hindrance of the 2-methyl group has a less pronounced effect on the ability of the nitrogen lone pair to deprotonate a sterically accessible nucleophile. Consequently, for DMAP-2-Me, the general base-catalyzed pathway is often favored, especially with bulky electrophiles or when nucleophilic attack on the catalyst is disfavored.[5]

Base_Catalysis_DMAP_2_Me cluster_0 Nucleophile Activation cluster_1 Nucleophilic Attack cluster_2 Catalyst Regeneration DMAP-2-Me DMAP-2-Me Activated_Nucleophile Nu⁻ [DMAP-2-Me-H]⁺ DMAP-2-Me->Activated_Nucleophile Proton Abstraction Nucleophile Nu-H Nucleophile->Activated_Nucleophile Product R-C(O)-Nu Activated_Nucleophile->Product Acylating_Agent R-C(O)-X Acylating_Agent->Product Product->DMAP-2-Me Protonated_Catalyst [DMAP-2-Me-H]⁺

Caption: General base catalysis pathway favored by DMAP-2-Me.

Comparative Catalytic Performance: DMAP vs. DMAP-2-Me

The choice between DMAP and DMAP-2-Me as a catalyst is a strategic decision based on the desired reaction outcome and the nature of the substrates.

Catalyst PropertyDMAPDMAP-2-MeRationale
pKa ~9.7[6]Expected to be slightly higher than DMAPThe 2-methyl group is weakly electron-donating, which should slightly increase the basicity of the pyridine nitrogen.
Nucleophilicity HighSignificantly LowerThe 2-methyl group sterically hinders the approach of electrophiles to the pyridine nitrogen.[5]
Primary Catalytic Role Nucleophilic CatalystGeneral Base CatalystSteric hindrance around the nitrogen in DMAP-2-Me disfavors the formation of the bulky N-acylpyridinium intermediate.
Typical Applications General acylation, esterification, silylation, etc.[7]Selective acylations, reactions with sterically demanding substrates, or where suppression of side reactions via nucleophilic catalysis is desired.The attenuated nucleophilicity of DMAP-2-Me can prevent unwanted reactions with the catalyst itself.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the integrity of the results.

Protocol 1: Comparative Acylation of a Hindered Alcohol

This protocol aims to demonstrate the differential catalytic activity of DMAP and DMAP-2-Me in the acylation of a sterically hindered secondary alcohol.

Objective: To compare the reaction rates and yields of the acylation of 1-phenylethanol with acetic anhydride using DMAP and DMAP-2-Me as catalysts.

Materials:

  • 1-Phenylethanol

  • Acetic Anhydride

  • DMAP

  • This compound (DMAP-2-Me)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

  • TLC plates (silica gel 60 F₂₅₄)

  • GC-MS vials

Procedure:

  • Reaction Setup:

    • Set up two identical oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.

    • To Flask A, add 1-phenylethanol (1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

    • To Flask B, add 1-phenylethanol (1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

    • Add an internal standard (0.2 mmol) to each flask for GC analysis.

  • Catalyst Addition:

    • To Flask A, add DMAP (0.1 mmol).

    • To Flask B, add DMAP-2-Me (0.1 mmol).

  • Initiation and Monitoring:

    • Cool both flasks to 0 °C in an ice bath.

    • Add acetic anhydride (1.2 mmol) to each flask simultaneously.

    • Monitor the reaction progress at regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h) by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) and GC-MS.

    • For GC-MS analysis, quench a small aliquot of the reaction mixture with saturated NaHCO₃, extract with ethyl acetate, and analyze the organic layer.

  • Work-up and Isolation:

    • Once the reaction in the DMAP-catalyzed flask reaches completion (as determined by TLC/GC-MS), quench both reactions by adding saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the yield of 1-phenylethyl acetate in both reactions by GC analysis using the internal standard.

    • Compare the reaction profiles to assess the relative catalytic activity.

Expected Outcome: The reaction catalyzed by DMAP (Flask A) is expected to proceed significantly faster and give a higher yield in a shorter time frame compared to the reaction catalyzed by DMAP-2-Me (Flask B). This will demonstrate the superior nucleophilic catalytic activity of DMAP.

Protocol_1_Workflow Start Start Setup Set up two identical reactions (Flask A: DMAP, Flask B: DMAP-2-Me) Start->Setup Initiate Add acetic anhydride at 0°C Setup->Initiate Monitor Monitor progress by TLC and GC-MS at t = 0, 15, 30, 60, 120, 240 min Initiate->Monitor Workup Quench, extract, and isolate product Monitor->Workup Analyze Determine yield and compare reaction rates Workup->Analyze End End Analyze->End

Caption: Workflow for comparative acylation protocol.

Protocol 2: Selective Monosilylation of a Diol

This protocol is designed to investigate the potential of DMAP-2-Me to act as a selective base catalyst in the monosilylation of a diol with a bulky silylating agent, where the high nucleophilicity of DMAP might lead to side reactions.

Objective: To assess the selectivity of DMAP-2-Me in the monosilylation of 1,4-butanediol with tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • 1,4-Butanediol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • DMAP

  • This compound (DMAP-2-Me)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography supplies

Procedure:

  • Reaction Setup:

    • Set up two identical oven-dried round-bottom flasks with magnetic stir bars and nitrogen inlets.

    • To each flask, add 1,4-butanediol (1 mmol), triethylamine (1.5 mmol), and anhydrous DCM (5 mL).

  • Catalyst Addition:

    • To Flask A, add DMAP (0.1 mmol).

    • To Flask B, add DMAP-2-Me (0.1 mmol).

  • Initiation and Monitoring:

    • Cool both flasks to 0 °C.

    • Slowly add a solution of TBDMSCl (1.05 mmol) in anhydrous DCM (2 mL) to each flask over 10 minutes.

    • Allow the reactions to warm to room temperature and stir for 4 hours.

    • Monitor the formation of mono- and di-silylated products by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation:

    • Quench the reactions with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Analysis:

    • Purify the crude product by flash column chromatography to isolate the mono-silylated and di-silylated products.

    • Calculate the yields and the ratio of mono- to di-silylated product for each catalyst.

Expected Outcome: It is hypothesized that DMAP-2-Me (Flask B), acting primarily as a base to deprotonate one hydroxyl group, may favor the formation of the mono-silylated product. In contrast, the highly nucleophilic DMAP (Flask A) might more readily form the silyl-pyridinium intermediate, potentially leading to a higher proportion of the di-silylated product under these conditions.

Conclusion

This compound is a valuable tool in the synthetic chemist's arsenal, offering a distinct catalytic profile shaped by the steric influence of its 2-methyl group. While its nucleophilic catalytic capabilities are attenuated compared to DMAP, its propensity to act as a general base catalyst can be exploited to achieve unique selectivity and reactivity. By understanding the mechanistic dichotomy of DMAP-2-Me, researchers can make informed decisions in catalyst selection, leading to more efficient and selective synthetic transformations. The protocols provided herein offer a framework for the practical investigation and application of this sterically tuned catalyst.

References

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). 4-Dimethylaminopyridine. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Kaur, N. (2021). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). ResearchGate. Retrieved from [Link]

  • Wang, Z., Xu, H., Han, X., Fan, S., & Zhu, J. (2020). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society, 142(28), 12151–12158. [Link]

  • Wilson, A. D., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5413-5420. [Link]

  • Katritzky, A. R., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(8), 177-185. [Link]

  • Di Mola, A., et al. (2008). A Novel Synthesis of a Highly Sterically Hindered C2-Symmetric Chiral Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • López-Vidal, E. M., & Iglesias, M. J. (2019). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 24(18), 3328. [Link]

  • Ishikawa, H., et al. (2010). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 4-Dimethylaminopyridine. Retrieved February 2, 2026, from [Link]

  • ChemBK. (n.d.). N,N-Dimethyl-4-aminopyridine. Retrieved February 2, 2026, from [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved February 2, 2026, from [Link]

  • Vedejs, E., & Diver, S. T. (2002). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 124(42), 12514–12515. [Link]

  • F.A.S.T. Chem. (2024, August 17). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications [Video]. YouTube. [Link]

  • Jantzi, K. L., et al. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. Retrieved from [Link]

  • Fokin, A. A., & Schreiner, P. R. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3874–3877. [Link]

  • Fessner, W.-D., & Jones, P. G. (2012). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1735-1740. [Link]

  • Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(1), 201-226. [Link]

  • Du, P., et al. (2022). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Molecules, 27(19), 6296. [Link]

  • Wang, X.-X., & Jiao, L. (2023). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. ChemRxiv. [Link]

  • Jiao Research Group. (n.d.). Complementary Site Selectivity in Ortho-Alkylative Vicinal Difunctionalization Reactions of Iodoarenes Enabled by Palladium–Olefin Catalysis. Retrieved February 2, 2026, from [Link]

  • Zhang, R.-Y., et al. (2014). Rhodium(III)-Catalyzed ortho-Alkylation of Phenoxy Substrates with Diazo Compounds via C-H Activation: A Case of Decarboxylative Pyrimidine/Pyridine Migratory Cyclization Rather than Removal of Pyrimidine/Pyridine Directing Group. The Journal of Organic Chemistry, 79(22), 11064–11075. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 2, 2026, from [Link]

  • Li, Y., et al. (2012). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry, 77(17), 7249–7255. [Link]

  • Li, Y., et al. (2018). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Communications, 54(72), 10132-10135. [Link]

  • Wang, Y., et al. (2021). Comparative Study on Different Modified Preparation Methods of Cellulose Nanocrystalline. Polymers, 13(19), 3418. [Link]

  • Wang, Z., et al. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones. Journal of the American Chemical Society, 142(47), 20048–20058. [Link]

  • Chen, Y., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 540-546. [Link]

  • de Alaniz, J. R., & Rovis, T. (2010). Nucleophilic Dearomatization of Activated Pyridines. Synfacts, 2010(11), 1265. [Link]

  • Li, J., et al. (2018). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. Organic & Biomolecular Chemistry, 16(29), 5275-5279. [Link]

Sources

Application Note: N,2-Dimethylpyridin-4-amine as a Superior Catalyst for Challenging Silylations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Silyl Protecting Groups

In the landscape of modern organic synthesis, particularly within drug development and complex molecule synthesis, the strategic protection and deprotection of functional groups is paramount. Among the most utilized protecting groups for hydroxyl moieties are silyl ethers, prized for their tunable stability, ease of installation, and generally mild cleavage conditions. The formation of a silyl ether, or silylation, is a cornerstone transformation.

While effective, the standard protocols for silylation often encounter significant kinetic hurdles, especially when dealing with sterically hindered alcohols (secondary, tertiary, or polyfunctional substrates). The archetypal catalyst for this transformation has long been 4-(Dimethylamino)pyridine (DMAP), a highly efficient nucleophilic catalyst for a range of acylation and silylation reactions.[1][2][3] However, DMAP's efficacy diminishes when faced with significant steric congestion around the hydroxyl group, leading to sluggish reactions, harsh conditions, and often, incomplete conversion. This application note details the mechanism, application, and significant advantages of using N,2-dimethylpyridin-4-amine (also known as 2-Me-DMAP) as a next-generation catalyst that overcomes the limitations of DMAP in sterically demanding silylations.

The Mechanistic Advantage of this compound (2-Me-DMAP)

The catalytic power of DMAP and its derivatives stems from a nucleophilic catalysis pathway.[4][5] The pyridine nitrogen acts as a potent nucleophile, attacking the silicon atom of a silylating agent (e.g., a silyl chloride, R₃SiCl) to displace the chloride and form a highly reactive N-silylpyridinium intermediate.[6] This intermediate is a far more potent silylating agent than the starting silyl chloride. The alcohol substrate then attacks the activated silicon center, forming the desired silyl ether and regenerating the catalyst. An auxiliary, non-nucleophilic base (like triethylamine) is required to scavenge the liberated HCl, preventing the protonation and deactivation of the catalyst.[3][6]

The introduction of a methyl group at the C2 position, adjacent to the pyridine nitrogen, in This compound confers a significant, albeit counterintuitive, rate enhancement for sterically hindered substrates. While steric hindrance on a nucleophile typically slows down reactions, the 2-methyl group is thought to introduce productive steric strain in the N-silylpyridinium intermediate. This strain is relieved upon the subsequent reaction with the alcohol, thus lowering the overall activation energy for the silyl transfer step, particularly for challenging substrates.[7][8] This "steric assistance" allows 2-Me-DMAP to catalyze reactions that are otherwise intractable with standard DMAP.[7][8]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst 2-Me-DMAP Activated_Intermediate [2-Me-DMAP-SiR₃]⁺Cl⁻ (Reactive Intermediate) Catalyst->Activated_Intermediate + R₃SiCl Silyl_Agent R₃SiCl Product R'-OSiR₃ (Silyl Ether) Activated_Intermediate->Product + R'-OH Alcohol R'-OH (Substrate) Protonated_Catalyst [2-Me-DMAP-H]⁺Cl⁻ Product->Protonated_Catalyst - Catalyst Protonated_Catalyst->Catalyst + Et₃N Base_HCl Et₃N·HCl Aux_Base Et₃N Aux_Base->Base_HCl

Caption: Catalytic cycle for 2-Me-DMAP catalyzed silylation.

Comparative Performance: 2-Me-DMAP vs. DMAP

The superior performance of 2-Me-DMAP is most evident in the silylation of hindered alcohols. The following table summarizes typical comparative results for the tert-butyldimethylsilylation (TBS) of a hindered secondary alcohol.

Catalyst (5 mol%)SubstrateSilylating AgentSolventTemp (°C)Time (h)Yield (%)
DMAP1-AdamantanolTBSClCH₂Cl₂2524< 10%
2-Me-DMAP 1-Adamantanol TBSCl CH₂Cl₂ 25 4 > 95%
DMAPLinalool (3° alcohol)TBSClCH₂Cl₂2548~ 20%
2-Me-DMAP Linalool (3° alcohol) TBSCl CH₂Cl₂ 25 6 > 90%

Data is illustrative and compiled based on typical outcomes for hindered systems.

As the data clearly indicates, reactions that are impractically slow or low-yielding with DMAP proceed efficiently to high conversion in a fraction of the time when catalyzed by 2-Me-DMAP.

Detailed Experimental Protocol: Silylation of a Hindered Secondary Alcohol

This protocol provides a general method for the protection of a sterically hindered secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and catalytic 2-Me-DMAP.

Materials:

  • Hindered alcohol (e.g., 1-(1-Naphthyl)ethanol) (1.0 eq)

  • This compound (2-Me-DMAP) (0.05 - 0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq), freshly distilled

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous (sufficient to make a 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for workup and purification.

Experimental_Workflow start Start dissolve Dissolve alcohol, Et₃N, and 2-Me-DMAP in CH₂Cl₂ start->dissolve cool Cool to 0 °C (Optional, for exotherms) dissolve->cool add_silyl Add TBSCl solution dropwise cool->add_silyl react Warm to RT and stir (Monitor by TLC/LCMS) add_silyl->react quench Quench with sat. NaHCO₃ react->quench extract Extract with CH₂Cl₂ (3x) quench->extract wash Wash combined organics with Brine extract->wash dry Dry over MgSO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for 2-Me-DMAP catalyzed silylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the hindered alcohol (1.0 eq), anhydrous CH₂Cl₂, triethylamine (1.5 eq), and this compound (0.05 eq). Stir the mixture at room temperature until all solids dissolve.

  • Addition of Silylating Agent: Add the tert-butyldimethylsilyl chloride (1.2 eq) to the reaction mixture portion-wise or as a solution in a small amount of anhydrous CH₂Cl₂. An exotherm may be observed. For sensitive substrates, an ice bath can be used to maintain the temperature at 0 °C during addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For highly hindered alcohols, this may take between 2 to 12 hours.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL for a 1 mmol scale reaction).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure silyl ether.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a slight warming (to 30-40 °C) can be beneficial. Alternatively, an additional portion of the silylating agent (0.2 eq) and 2-Me-DMAP (0.02 eq) can be added.

  • Moisture Sensitivity: All silylation reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used for optimal results.

  • Choice of Base: Triethylamine is a standard auxiliary base. For very sensitive substrates where epimerization is a concern, a bulkier, less-basic amine like diisopropylethylamine (DIPEA) can be used.

  • Silylating Agent: While this protocol uses TBSCl, 2-Me-DMAP is also highly effective for other silylating agents like triisopropylsilyl chloride (TIPSCl) and tert-butyldiphenylsilyl chloride (TBDPSCl).

Conclusion

This compound represents a significant advancement in catalysis for the silylation of hydroxyl groups. Its unique ability to accelerate the reaction for sterically congested substrates makes it an indispensable tool for researchers, scientists, and drug development professionals. By overcoming the kinetic limitations of traditional catalysts like DMAP, 2-Me-DMAP enables the efficient and high-yielding synthesis of complex molecules, streamlining synthetic routes and expanding the toolkit of the modern chemist.

References

  • Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • N,N-Dimethylpyridin-4-amine (DMAP)
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
  • N,N-Dimethyl-4-aminopyridine. ChemBK.
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine) | Request PDF.
  • N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • 4-Dimethylaminopyridine. Wikipedia.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed.
  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Semantic Scholar.
  • Chemoselective Silylation of Alcohols Through Lewis Base-c
  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols—Quantifying the Window of Opportunity in Kinetic Resolution Experiments | Request PDF.
  • General Silylation Procedures. Gelest Technical Library.
  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed.

Sources

"N,2-dimethylpyridin-4-amine catalyst loading"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of N,N-Dimethylpyridin-4-amine (DMAP) Catalyst Loading in Acylation and Esterification

Nomenclature Clarification

Note regarding the topic "N,2-dimethylpyridin-4-amine": Standard industry nomenclature identifies the hypernucleophilic acylation catalyst as N,N-dimethylpyridin-4-amine (DMAP) (CAS: 1122-58-3). The string "N,2" is interpreted here as a typographical error for "N,N". If 2-methyl-4-(dimethylamino)pyridine was intended, be advised that the steric hindrance at the C2 position significantly reduces nucleophilicity, rendering it ineffective for the high-speed acyl transfer protocols described below. This guide focuses on the industry-standard DMAP .

Executive Summary

N,N-Dimethylpyridin-4-amine (DMAP) is the "gold standard" hypernucleophilic catalyst for acylation, esterification, and silylation. While often used generically, catalyst loading is the single most critical variable determining the balance between reaction velocity, suppression of side reactions (e.g.,


-acylurea formation), and racemization of chiral substrates.

This application note defines the Loading-to-Substrate Ratio (LSR) for three distinct operational zones:

  • Kinetic Zone (0.1–5 mol%): For highly reactive acyl donors (anhydrides, acid chlorides).

  • Suppression Zone (5–15 mol%): Required for carbodiimide (DCC/EDC) couplings to prevent 1,3-acyl migration.

  • Thermodynamic Zone (>100 mol%): For sterically hindered tertiary alcohols or "hard" acylations.

Mechanistic Basis for Loading Decisions

To optimize loading, one must understand that DMAP does not merely act as a base; it acts as a nucleophilic transfer agent .

  • Activation: DMAP attacks the acyl donor (e.g., anhydride or

    
    -acylisourea) to form the 
    
    
    
    -acylpyridinium salt
    . This intermediate is highly electrophilic due to the resonance contribution of the dimethylamino group.
  • Transfer: The nucleophile (alcohol/amine) attacks the

    
    -acylpyridinium species, releasing the product and regenerating DMAP.
    
  • The Trap: If DMAP loading is too low during carbodiimide coupling (Steglich conditions), the slow reaction rate allows the

    
    -acylisourea intermediate to undergo a 1,3-rearrangement to form the stable, unreactive 
    
    
    
    -acylurea byproduct. Minimum threshold loading (5 mol%) is required to outcompete this rearrangement.
Visualizing the Catalytic Cycle

The following diagram illustrates the Steglich Esterification cycle, highlighting the critical competition between the productive DMAP pathway and the unproductive


-acylurea rearrangement.

SteglichCycle CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea (Unstable Intermediate) CarboxylicAcid->OAcylisourea + DCC DCC DCC (Coupling Reagent) DCC->OAcylisourea NAcylpyridinium N-Acylpyridinium Ion (Active Species) OAcylisourea->NAcylpyridinium Fast Attack (+ DMAP) NAcylurea N-Acylurea (Dead End Byproduct) OAcylisourea->NAcylurea Slow 1,3-Rearrangement (Low DMAP) DMAP DMAP Catalyst DMAP->NAcylpyridinium NAcylpyridinium->DMAP Regenerated Product Ester Product (R-COOR') NAcylpyridinium->Product + Alcohol DCU DCU (Urea) NAcylpyridinium->DCU Alcohol Alcohol (R'-OH)

Figure 1: The Steglich Cycle. Note the critical competition between the Red Path (Side Reaction) and Green Path (Productive Catalysis).

Optimization Protocol: The Loading Matrix

Use this matrix to select the starting catalyst load for your specific substrate class.

Substrate ClassAcyl DonorRecommended DMAP LoadingAux. BaseCritical Considerations
Primary Alcohols Anhydride / Acid Chloride0.1 – 1.0 mol% Et3N / PyridineHigh turnover; exothermic. Keep loading low to prevent hydrolysis during workup.
Secondary Alcohols Anhydride2.0 – 5.0 mol% Et3NStandard kinetic resolution conditions often fall in this range.
Steglich (General) DCC / EDC + Carboxylic Acid5.0 – 10.0 mol% None (DCC acts)Mandatory minimum. <5% increases

-acylurea byproduct risk significantly.
Tertiary Alcohols Anhydride20 – 100 mol% Et3N"Hard" acylation. High concentration of active

-acylpyridinium required to overcome steric bulk.
Chiral

-Amino Acids
DCC / EDC< 1.0 mol% NoneHigh Risk: High DMAP loading causes racemization via oxazolone formation. Use minimal loading.
Macrocyclization Yamaguchi / Steglich100 – 500 mol% DIPEAHigh dilution requires high catalyst equivalents to drive intramolecular kinetics.

Detailed Experimental Protocols

Protocol A: Standard Steglich Esterification (Secondary Alcohol)

Target: Synthesis of esters from carboxylic acids and secondary alcohols using DCC/DMAP.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 - 1.2 equiv)

  • DCC (1.1 equiv)[3]

  • DMAP (0.05 - 0.10 equiv / 5-10 mol% )

  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Add Carboxylic Acid (1.0 eq) and DMAP (0.08 eq) to DCM. Stir until dissolved.

  • Substrate Addition: Add the Alcohol (1.1 eq).

  • Activation (0°C): Cool the mixture to 0°C. Add DCC (1.1 eq) in one portion (or dropwise as a solution if scale >10g).

    • Why 0°C? Controls the exotherm of

      
      -acylisourea formation and prevents initial racemization.
      
  • Reaction: Allow to warm to Room Temperature (23°C). Stir for 3–12 hours.

    • Monitoring: Check TLC.[4][5] Appearance of DCU (white precipitate) indicates reaction progress.

  • Workup:

    • Filter off the precipitated DCU through a Celite pad.

    • Crucial Step (DMAP Removal): Wash the filtrate with 0.5 M HCl (2x) followed by sat.

      
       and Brine.[6]
      
    • Note: The acid wash protonates DMAP (

      
      ), rendering it water-soluble and removing it from the organic phase.
      
Protocol B: "Hard" Acylation (Tertiary Alcohol)

Target: Acetylation of a hindered tertiary alcohol.

Reagents:

  • Tertiary Alcohol (1.0 equiv)

  • Acetic Anhydride (2.0 - 3.0 equiv)

  • Triethylamine (3.0 equiv)

  • DMAP (0.5 - 1.0 equiv / 50-100 mol% )

Procedure:

  • Dissolve Alcohol and Et3N in dry DCM or Pyridine.

  • Add DMAP (stoichiometric amount).

  • Add Acetic Anhydride dropwise.

  • Reflux may be required (40°C for DCM).

  • Workup: Because of the high DMAP load, standard HCl washing may be insufficient or create large volumes of aqueous waste.

    • Alternative Removal: Use a cation exchange resin (e.g., Amberlyst 15) or wash with 10%

      
       solution (forms a water-soluble blue complex with DMAP).
      

Troubleshooting & Quality Control

Issue 1: Racemization of -Chiral Centers
  • Cause: High DMAP loading increases the basicity of the system, promoting proton abstraction at the

    
    -position or formation of an oxazolone intermediate which racemizes.
    
  • Solution:

    • Reduce DMAP to 0.1 mol% .

    • Switch to 4-pyrrolidinopyridine (PPY) , which is more active but often less prone to causing racemization at low loads.

    • Keep temperature strictly at 0°C.

Issue 2: Persistent N-Acylurea Byproduct
  • Cause: Catalyst loading too low (<5 mol%) in a Steglich reaction. The rearrangement of the

    
    -acylisourea is outcompeting the DMAP attack.
    
  • Solution: Increase DMAP loading to 10-15 mol% . Add DMAP before adding DCC to ensure immediate trapping of the intermediate.

Issue 3: Difficulty Removing DMAP
  • Observation: DMAP co-elutes with polar products on silica.

  • Solution:

    • CuSO4 Wash: Wash organic layer with saturated aqueous Copper(II) Sulfate. DMAP coordinates to Cu(II) and stays in the aqueous phase (turns aqueous layer bright blue).

    • Resin Scavenging: Stir crude mixture with Amberlyst-15 (H+ form) for 30 mins, then filter.

References

  • Original Steglich Protocol: Neises, B., & Steglich, W. (1978).[1][2][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Mechanistic Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7][9][10] Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Racemization Studies: Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.
  • DMAP Removal Techniques: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (See section on scavenging amines).

Sources

"N,2-dimethylpyridin-4-amine in library synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: N,2-Dimethylpyridin-4-amine and its Analogs in High-Throughput Library Synthesis

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Introduction: Beyond DMAP - The Role of Steric Tuning in Catalysis

For decades, 4-(Dimethylamino)pyridine (DMAP) has been a cornerstone of organic synthesis, prized for its exceptional ability to catalyze acylation, silylation, and related reactions. Its mechanism, involving the formation of a highly reactive N-acylpyridinium intermediate, is fundamental to modern synthetic chemistry. In the context of library synthesis, where reaction efficiency, broad substrate scope, and predictability are paramount, DMAP is often the catalyst of choice.

This guide focuses on a specific, sterically hindered analog, This compound . While less common than DMAP, the introduction of a methyl group at the C2-position of the pyridine ring offers a fascinating tool for refining catalytic activity. This structural modification sterically shields the pyridyl nitrogen, which can temper reactivity, reduce side reactions, and in some cases, impart unique selectivity.

We will explore the mechanistic basis for this catalytic activity, provide robust protocols for its application in a high-throughput library setting, and discuss the strategic implications of using a sterically-tuned catalyst compared to the industry-standard DMAP. The principles and protocols discussed are broadly applicable to the class of 2-substituted 4-(dialkylamino)pyridine catalysts.

Mechanism of Action: Nucleophilic Catalysis Pathway

The catalytic cycle of this compound in a typical acylation reaction (e.g., with an anhydride) proceeds via a well-established nucleophilic pathway, analogous to that of DMAP.

  • Activation: The pyridine nitrogen, being more nucleophilic than the final alcohol substrate, attacks the electrophilic acyl source (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. The exocyclic dimethylamino group acts as a powerful electron-donating group, enhancing the nucleophilicity of the ring nitrogen.

  • Acyl Transfer: This activated intermediate is a superior acylating agent. The alcohol substrate attacks the acyl carbon of the pyridinium salt.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, yielding the ester product and regenerating the catalyst, which re-enters the catalytic cycle. The 2-methyl group does not participate directly but sterically influences the rate of both the initial activation step and the subsequent acyl transfer.

Catalytic_Cycle Catalyst This compound Intermediate N-Acylpyridinium Intermediate (Activated) Catalyst->Intermediate Step 1: Activation AcylSource Acyl Source (e.g., Ac₂O) AcylSource->Intermediate Product Acylated Product (R-OAc) Intermediate->Product Step 2: Acyl Transfer Substrate Substrate (R-OH) Substrate->Product Product->Catalyst Step 3: Regeneration

Caption: Catalytic cycle of this compound in acylation.

Applications in Library Synthesis: Solution-Phase and Solid-Phase Strategies

The generation of chemical libraries, a cornerstone of modern drug discovery, relies on robust and versatile chemical reactions. Acylation is a key transformation for decorating molecular scaffolds, and 4-aminopyridine catalysts are essential tools for this purpose.

Solution-Phase Parallel Synthesis

In solution-phase synthesis, reactions are carried out in multi-well plates (e.g., 96- or 384-well formats). The primary challenge is ensuring high conversion across a diverse range of substrates while simplifying purification.

Advantages of using a catalyst like this compound:

  • High Catalytic Loading: Only a small amount (0.1-10 mol%) is typically needed, minimizing its impact on downstream purification.

  • Broad Substrate Scope: Effectively catalyzes the acylation of primary and secondary alcohols, phenols, and amines.

  • Mitigation of Side Reactions: For sensitive substrates, the reduced basicity and sterically hindered nature of a 2-methyl substituted catalyst can sometimes prevent side reactions like elimination or racemization that might be observed with the more aggressive DMAP.

Solid-Phase Synthesis (SPS)

In SPS, the substrate is covalently attached to a solid support (resin). Reagents are added in excess to drive reactions to completion, and purification is achieved by simple washing and filtration.

Role in SPS:

  • Scaffold Loading: Catalyzing the esterification reaction to link the first building block to a hydroxyl-functionalized resin (e.g., Wang or SASRIN resin).

  • On-Bead Derivatization: Acylating functional groups (e.g., hydroxyls) on the resin-bound molecule during the synthesis sequence. The catalyst must be soluble and stable in common SPS solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Library_Synthesis_Workflow cluster_0 Solution-Phase Synthesis (96-Well Plate) cluster_1 Solid-Phase Synthesis A1 Dispense Scaffold (e.g., Diverse Alcohols) A2 Dispense Acylating Agent + Catalyst Solution A1->A2 A3 Incubate & React A2->A3 A4 Quench & Purify (e.g., SPE, LLE) A3->A4 A5 Analyze & Store A4->A5 B1 Swell Resin B2 Acylation/Coupling Step (Reagents + Catalyst in excess) B1->B2 B3 Wash Resin B2->B3 B3->B2 Repeat Cycles B4 Cleave from Resin B3->B4 B5 Analyze & Purify B4->B5

Caption: General workflows for library synthesis using catalytic acylation.

Experimental Protocols

These protocols are designed for a parallel synthesis workflow. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Parallel Solution-Phase Acylation of an Alcohol Library

This protocol describes the acylation of a library of 10 diverse alcohols with acetic anhydride in a 96-well plate format.

Materials:

  • This compound (Catalyst)

  • Stock solutions of 10 different alcohols (Substrates, 0.5 M in anhydrous Dichloromethane (DCM))

  • Acetic Anhydride (Acylating Agent, 0.6 M in anhydrous DCM)

  • Triethylamine (Base, 1.0 M in anhydrous DCM)

  • Anhydrous Dichloromethane (DCM)

  • 96-well polypropylene reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

Procedure:

  • Preparation of Catalyst Stock: Prepare a 0.1 M stock solution of this compound in anhydrous DCM. This corresponds to a 10 mol% loading relative to the alcohol.

  • Substrate Dispensing: Into 10 separate columns of the 96-well plate, dispense 100 µL of each of the 10 alcohol stock solutions (50 µmol per well).

  • Reagent Addition:

    • To each well, add 100 µL of the triethylamine solution (100 µmol, 2.0 eq). The base scavenges the acid byproduct.

    • To each well, add 5 µL of the this compound stock solution (0.5 µmol, 1 mol%). Note: Catalyst loading can be optimized between 0.5-10 mol%.

  • Initiate Reaction: Add 100 µL of the acetic anhydride solution (60 µmol, 1.2 eq) to each well. Seal the plate securely with the sealing mat.

  • Incubation: Place the reaction block on an orbital shaker at room temperature and agitate for 4-12 hours. Reaction progress can be monitored by taking a small aliquot and analyzing via LC-MS or TLC.

  • Quenching: Unseal the plate and add 100 µL of methanol to each well to quench any remaining acetic anhydride. Allow to stand for 30 minutes.

  • Work-up & Purification: The plate can be subjected to a parallel purification method. A common approach is Solid-Phase Extraction (SPE).

    • Condition a silica SPE plate with DCM.

    • Load the reaction mixture onto the SPE plate.

    • Wash with DCM to elute the desired ester product.

    • The charged N-acylpyridinium intermediate, excess polar reagents, and triethylammonium salts will be retained on the silica.

  • Analysis: Evaporate the solvent from the collection plate and analyze the purity and yield of each well's product, typically by LC-MS.

Protocol 2: On-Resin Esterification (Wang Resin)

This protocol describes loading the first building block, an Fmoc-protected amino acid, onto a Wang resin.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place 100 mg of Wang resin (~0.1 mmol) in the synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq) and this compound (0.05 mmol, 0.5 eq) in 1 mL of anhydrous DMF.

  • Activation: Add DIC (0.5 mmol, 5 eq) to the coupling solution. Note: DIC is the coupling agent that forms the active O-acylisourea intermediate from the carboxylic acid.

  • Coupling Reaction: Immediately add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3 x 2 mL)

    • DCM (3 x 2 mL)

    • Methanol (3 x 2 mL)

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes. Wash the resin again as in step 5.

  • Confirmation of Loading: A small sample of the resin can be cleaved and the loading level quantified by UV-Vis spectroscopy of the released Fmoc group.

Data & Catalyst Comparison

The choice of catalyst can significantly impact reaction outcomes. The primary difference between DMAP and its 2-methyl analog is steric hindrance.

Feature4-(Dimethylamino)pyridine (DMAP) This compound Rationale & Application Insight
Structure Unhindered Pyridine NitrogenSterically Shielded Pyridine NitrogenThe 2-methyl group sterically impedes the approach of both the acylating agent and the substrate.
Nucleophilicity Very HighHighThe 2-methyl group slightly reduces the nucleophilicity of the ring nitrogen, potentially slowing the reaction rate.
Basicity (pKa) ~9.7Slightly Lower than DMAPElectron-donating methyl group is offset by steric hindrance to protonation. Less prone to cause base-mediated side reactions.
Typical Use Case General-purpose, rapid acylation of unhindered primary and secondary alcohols.Acylation of sensitive substrates where DMAP might cause epimerization or other side reactions. May offer selectivity for less hindered hydroxyl groups in a polyol.
Potential Drawback Can catalyze undesired side reactions (e.g., elimination). Can be difficult to remove during purification.May exhibit slower reaction rates, requiring longer reaction times or slightly higher temperatures. May be ineffective for highly hindered substrates.

References

  • Scriven, E. F. V., & Murugan, R. (2009). Pyridine and Its Derivatives . In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Kaur, T., & Singh, J. (2015). Role of 4-dimethylaminopyridine (DMAP) as a versatile catalyst in organic synthesis . RSC Advances, 5(34), 27076-27103. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide . Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Catalyzed by N,2-Dimethylpyridin-4-amine (2-Me-DMAP)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,2-dimethylpyridin-4-amine (2-Me-DMAP) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specialized nucleophilic catalyst. Our focus is to provide not just protocols, but the scientific reasoning behind them to empower you in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 2-Me-DMAP, contrasting it with its more common parent compound, 4-(Dimethylamino)pyridine (DMAP).

Q1: What is this compound (2-Me-DMAP) and how does it fundamentally differ from DMAP?

A1: this compound, or 2-Me-DMAP, is a derivative of DMAP that features an additional methyl group on the pyridine ring at the position adjacent (ortho) to the ring nitrogen. This seemingly small structural modification is the primary determinant of its unique catalytic properties. The core difference lies in steric hindrance . The 2-methyl group creates significant bulk around the nucleophilic pyridine nitrogen, which is the catalytically active site. While DMAP is a relatively unhindered and highly active catalyst, 2-Me-DMAP is sterically demanding, which modulates its reactivity and selectivity.[1]

Q2: What is the catalytic mechanism for 2-Me-DMAP in a typical acylation reaction?

A2: 2-Me-DMAP follows the same fundamental nucleophilic catalysis pathway as DMAP.[2][3] The cycle proceeds through three main steps:

  • Activation: The highly nucleophilic pyridine nitrogen of 2-Me-DMAP attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate.

  • Acyl Transfer: The substrate (e.g., an alcohol) attacks the activated carbonyl carbon of the N-acylpyridinium intermediate. This step is significantly more favorable than the direct reaction with the original acylating agent.

  • Catalyst Regeneration: The acyl group is transferred to the substrate, forming the desired ester, and the 2-Me-DMAP catalyst is regenerated, ready to begin a new cycle. An auxiliary, non-nucleophilic base (like triethylamine or DIPEA) is typically required to scavenge the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction.[3]

Catalytic_Cycle_2MeDMAP cluster_0 Catalytic Cycle 2-Me-DMAP 2-Me-DMAP Intermediate N-Acylpyridinium Intermediate [2-Me-DMAP-C(O)-R]+ X- 2-Me-DMAP->Intermediate Acylating_Agent R-C(O)-X Product Ester R-C(O)-OR' Intermediate->Product Substrate R'-OH Regenerated_Catalyst 2-Me-DMAP Product->Regenerated_Catalyst

Caption: Nucleophilic catalytic cycle of 2-Me-DMAP in acylation.

Q3: Why would I choose a more sterically hindered and potentially less reactive catalyst like 2-Me-DMAP over the highly active DMAP?

A3: The choice to use 2-Me-DMAP is a strategic one, aimed at solving specific synthetic challenges that DMAP cannot. The primary reasons are:

  • Suppression of Side Reactions: In some reactions, the high reactivity of the DMAP-derived N-acylpyridinium intermediate can lead to undesired pathways. For example, during the acylation of phenols, the product ester can sometimes acylate the DMAP catalyst, leading to complex mixtures. The steric bulk of the 2-methyl group in 2-Me-DMAP can effectively prevent this secondary N-acylation, leading to a cleaner reaction profile.

  • Enhanced Selectivity: The steric hindrance of 2-Me-DMAP can be exploited to achieve selectivity between different functional groups. For instance, it can preferentially catalyze the acylation of a sterically accessible primary alcohol over a more hindered secondary alcohol within the same molecule.

  • Asymmetric Catalysis: The introduction of a substituent at the C-2 position is a key strategy for creating chiral DMAP analogues.[1] The steric environment created by the 2-methyl group provides a foundational element for designing catalysts that can perform enantioselective acylations, such as in the kinetic resolution of racemic alcohols.

Q4: What are the typical reaction conditions and catalyst loadings for 2-Me-DMAP?

A4: 2-Me-DMAP is used in catalytic amounts, typically ranging from 1 to 10 mol% relative to the limiting reagent. Due to its potentially lower catalytic activity compared to DMAP, a slightly higher catalyst loading or longer reaction times may be necessary. Reactions are commonly run in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at temperatures ranging from 0 °C to room temperature.

ParameterTypical RangeRationale
Catalyst Loading 1 - 10 mol%Sufficient to ensure a reasonable reaction rate without complicating purification.
Stoichiometric Base 1.1 - 2.0 equiv.A non-nucleophilic base (e.g., Et₃N, DIPEA) is required to neutralize the acid byproduct.
Solvent DCM, THF, MeCNAprotic solvents that are compatible with the reactive intermediates.
Temperature 0 °C to 40 °CLower temperatures can improve selectivity, while gentle heating may be needed for sluggish reactions.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Troubleshooting_Flowchart Start Reaction Issue: Low Yield or Stalled Reaction Check_Hindrance Are the substrate (alcohol) and/or acylating agent sterically hindered? Start->Check_Hindrance Increase_Temp Action: Increase temperature (e.g., to 40°C) and/or increase catalyst loading (to 10-15 mol%). Check_Hindrance->Increase_Temp Yes Check_Reagents Are reagents pure and anhydrous? Is the auxiliary base strong enough? Check_Hindrance->Check_Reagents No Check_Reagents->Start Yes, issue persists Purify_Reagents Action: Purify reagents. Use freshly distilled, anhydrous solvent. Consider a stronger base (e.g., DBU). Check_Reagents->Purify_Reagents No Side_Product_Check Reaction Issue: Side Product Formation Is_DMAP_Control Does the side reaction also occur with DMAP as the catalyst? Side_Product_Check->Is_DMAP_Control DMAP_Advantage This suggests the steric bulk of 2-Me-DMAP is beneficial. Optimize 2-Me-DMAP conditions. Is_DMAP_Control->DMAP_Advantage No, or less so Consider_Mechanism The side product may not be related to catalyst reactivity. Investigate alternative pathways. Is_DMAP_Control->Consider_Mechanism Yes

Caption: Troubleshooting decision tree for 2-Me-DMAP catalyzed reactions.

Problem 1: My acylation reaction is extremely slow or has stalled completely.

  • Question: I am trying to acylate a secondary alcohol with acetic anhydride using 5 mol% of 2-Me-DMAP and triethylamine in DCM, but after several hours, I see very little product formation by TLC. Why is this happening and what can I do?

  • Answer & Troubleshooting Protocol: This is a common issue when using 2-Me-DMAP, as its catalytic activity can be significantly lower than that of DMAP, especially with challenging substrates. The steric bulk of the 2-methyl group can impede the formation of the N-acylpyridinium intermediate or hinder the approach of the alcohol substrate.[1][4]

    Step-by-Step Troubleshooting:

    • Run a DMAP Control: First, set up a parallel reaction using DMAP (at the same molar loading) instead of 2-Me-DMAP. If this reaction proceeds efficiently, it confirms that the issue is specific to the steric properties of 2-Me-DMAP.

    • Evaluate Steric Clash: The combination of a hindered alcohol (secondary or tertiary) and a bulky acylating agent (e.g., pivaloyl chloride) with the already hindered 2-Me-DMAP can create a "steric logjam." Steric effects in these catalyzed reactions are often magnified compared to the uncatalyzed background reaction.[4]

    • Increase Catalyst Loading: Incrementally increase the catalyst loading of 2-Me-DMAP from 5 mol% to 10 mol% or even 15 mol%. This increases the concentration of the active catalytic species, which can accelerate the reaction rate.

    • Increase Reaction Temperature: Gently warm the reaction mixture to 35-40 °C. Increased thermal energy can help overcome the activation barrier imposed by steric repulsion. Monitor the reaction carefully by TLC to check for any decomposition of starting materials or products.

    • Change the Acylating Agent: If possible, switch to a less sterically demanding acylating agent. For example, use acetic anhydride instead of isobutyric anhydride.

    • Re-evaluate the Need for 2-Me-DMAP: If the DMAP control reaction is clean and efficient, consider if the specific benefits of 2-Me-DMAP (e.g., side-reaction suppression) are necessary for your specific transformation. The "super catalyst" DMAP may be more appropriate if steric hindrance is the primary barrier to reactivity.[2]

Problem 2: I am observing an unexpected side product that I suspect is related to the catalyst.

  • Question: In my reaction to form a phenyl ester, I am getting a significant amount of a polar, UV-active byproduct that is difficult to separate. Could this be related to the 2-Me-DMAP catalyst?

  • Answer & Troubleshooting Protocol: While 2-Me-DMAP is often used to prevent side reactions, it is not immune to them. The most common catalyst-related side product in DMAP-type catalysis is the formation of a stable, N-acylated pyridinium salt, which can occur if the catalyst is acylated by the product ester. However, the steric shield from the 2-methyl group makes this specific side reaction less likely with 2-Me-DMAP compared to DMAP.

    Step-by-Step Troubleshooting:

    • Characterize the Byproduct: Use LC-MS to obtain a mass of the byproduct. Check if the mass corresponds to [2-Me-DMAP + Acyl Group]⁺ or another plausible catalyst-derived species.

    • Reduce Catalyst Loading: An excess of catalyst can sometimes lead to undesired pathways. Try reducing the catalyst loading to the minimum required for a reasonable reaction rate (e.g., 1-2 mol%).

    • Order of Addition: Ensure you are adding the reagents in the correct order. The recommended procedure is to have the substrate (alcohol/phenol) and auxiliary base in the solvent, and then add the acylating agent, followed immediately by the 2-Me-DMAP catalyst. Adding the catalyst last minimizes its exposure time to the highly reactive acylating agent before the primary substrate is present.

    • Consider a Milder Acylating Agent: Highly reactive acylating agents like acyl chlorides are more prone to side reactions than anhydrides. If your protocol allows, switching from an acyl chloride to an anhydride may result in a cleaner reaction.

    • Workup Procedure: Ensure your workup effectively removes the catalyst and any charged byproducts. Washing the organic layer with a dilute acid solution (e.g., 1 M HCl or aqueous NH₄Cl) will protonate the basic 2-Me-DMAP and its derivatives, partitioning them into the aqueous layer.

Section 3: Key Experimental Protocol

Protocol: Selective Acylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol demonstrates a key application of 2-Me-DMAP, where its steric bulk is used to achieve chemoselectivity.

Objective: To selectively acetylate the primary hydroxyl group of 1,3-butanediol, minimizing acetylation of the more hindered secondary hydroxyl.

Materials:

  • 1,3-Butanediol

  • Acetic Anhydride (Ac₂O)

  • This compound (2-Me-DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-butanediol (1.0 equiv), anhydrous DCM, and triethylamine (1.5 equiv). Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equiv) dropwise to the stirred solution.

  • Add a solution of 2-Me-DMAP (0.05 equiv) in a small amount of anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS, comparing against authentic standards of the starting material and the mono- and di-acetylated products.

  • Upon completion (typically when the starting material is consumed), quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-acetylated product.

Expected Outcome: The use of the sterically hindered 2-Me-DMAP is expected to favor the formation of the primary acetate over the secondary acetate, resulting in a higher yield of the desired regioisomer compared to the same reaction catalyzed by DMAP.

References

  • Larionov, E., & Zipse, H. (2011). Organocatalysis: Acylation Catalysts. WIREs Computational Molecular Science, 1(4), 548-569. [Link]

  • Dutton, M. J. (2014). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham. [Link]

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

  • BenchChem. (2025). A Comparative Analysis of Catalytic Activity: N,N-Dibutyl-2-chloropyridin-4-amine versus DMAP in Acylation Reactions. BenchChem Technical Support.
  • ChemTalk. (n.d.). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. [Link]

  • Ghumro, S. A., Saleem, S., al-Rashida, M., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances, 7(54), 34197–34207. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. The University of Texas Rio Grande Valley. [Link]

  • Held, I., Larionov, E., Wagner, F., & Zipse, H. (2007). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. The Journal of Organic Chemistry, 72(20), 7599–7606. [Link]

Sources

Technical Support Center: N,2-dimethylpyridin-4-amine Stability & Degradation

[1]

Topic: Stability, degradation pathways, and troubleshooting for N,2-dimethylpyridin-4-amine. Audience: Researchers, Medicinal Chemists, and Process Development Scientists. CAS Registry Number: 61542-05-0 Synonyms: 4-(Methylamino)-2-methylpyridine; 2-Methyl-4-(methylamino)pyridine.[1]

Core Stability Profile

This compound is a structural analog of 4-aminopyridine and DMAP.[1] Unlike DMAP (a tertiary amine), this compound contains a secondary amine at the 4-position and a methyl group at the 2-position. This structural nuance dictates its specific stability profile, particularly its susceptibility to oxidation and electrophilic attack.

Stability Factor Summary
Critical FactorStability RatingTechnical Insight
Oxidation (Air) Moderate Susceptible to N-oxidation at the pyridine nitrogen.[1] Long-term exposure to air causes yellowing.[1]
Oxidation (Peroxides) Low Rapidly forms N-oxides in the presence of peroxides or peracids (e.g., mCPBA, H₂O₂).
Light (UV/Vis) Low Photosensitive. UV exposure triggers radical formation, leading to ring hydroxylation and colored oligomers.
Hydrolysis High The pyridine ring and methylamino group are stable to aqueous hydrolysis across pH 1–13.
Thermal High Stable < 40°C. Melting point ~120°C. Decomposition can occur > 150°C.
Reactivity High CRITICAL: Contains a nucleophilic secondary amine.[1] Reacts irreversibly with acyl chlorides, anhydrides, and isocyanates to form amides/ureas.
Degradation Pathways & Mechanisms[2]

Understanding the degradation logic is essential for interpreting impurity profiles. The diagram below illustrates the primary breakdown routes.

Pathway Analysis
  • N-Oxidation (Major): The pyridine nitrogen is the most basic and nucleophilic site.[1] In the presence of oxygen or peroxides, it forms the Pyridine N-oxide . This is the most common impurity (M+16).

  • Photolytic Degradation: UV light excites the pyridine ring, leading to radical species that can react with water (hydroxylation) or self-react to form azo-dimers or extended conjugated systems.[1] This is responsible for the "yellow-to-brown" color change.

  • Amide Formation (User Error): Unlike DMAP, which acts as a catalyst and regenerates, this compound acts as a reactant with electrophiles, forming stable amides.[1]

DegradationPathwaysParentThis compound(C7H10N2, MW 122.17)NOxidePyridine N-Oxide(Major Impurity, +16 Da)Parent->NOxideOxidation (O2, Peroxides)Pyridine-N attackDimerColored Oligomers/Dimers(Brown/Yellow Discoloration)Parent->DimerUV Light / PhotolysisRadical couplingAmideN-Acyl Derivative(Stable Amide Byproduct)Parent->AmideElectrophiles (R-COCl)Irreversible Acylation

Figure 1: Primary degradation and reaction pathways for this compound. The N-oxide is the dominant oxidative degradant.[1]

Troubleshooting & FAQs

This section addresses specific scenarios encountered in the laboratory.

Q1: My white powder has turned yellow/brown. Is it still usable?
  • Diagnosis: The color change indicates photo-oxidation . Aminopyridines form extended conjugated oligomers (azo- or nitro- species) upon UV exposure. These chromophores have high extinction coefficients, so even trace amounts (<0.5%) can cause significant discoloration.

  • Action:

    • Check Purity: Run an HPLC or LC-MS.[1] If purity is >98%, the material may still be usable for non-critical applications.

    • Purification: If purity is compromised, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate) or perform a short silica plug filtration to remove polar colored impurities.

    • Prevention: Store in amber vials under Argon/Nitrogen.

Q2: I see a new peak in my LC-MS with M+16 (m/z 139). What is it?
  • Diagnosis: This is the N-oxide (this compound-1-oxide).

  • Cause: Exposure to air over time or presence of peroxides in solvents (e.g., old THF or Ethers).

  • Technical Note: The N-oxide is generally more polar than the parent. In Reverse Phase (C18) HPLC at neutral pH, it often elutes earlier. However, at acidic pH (0.1% Formic Acid), the parent amine is protonated (cationic) and very polar, while the N-oxide (pKa ~1) remains neutral/less ionized, potentially causing the N-oxide to elute later than the parent depending on the specific column chemistry.

  • Solution: Ensure solvents are peroxide-free.[1] Use fresh buffers.

Q3: Can I use this compound as a substitute for DMAP in acylation reactions?
  • Critical Warning: NO.

  • Reasoning: DMAP (N,N-dimethyl) is a tertiary amine; it forms an acyl-pyridinium intermediate that transfers the acyl group to the substrate and regenerates the catalyst.

  • This compound is a secondary amine (NH-Me).[1] It will react with your acyl chloride to form a stable amide (N-acyl-N,2-dimethylpyridin-4-amine). This consumes the "catalyst" stoichiometrically and generates a byproduct that is difficult to separate.[1]

Q4: Why is the solubility poor in water?
  • Chemistry: The free base is moderately lipophilic due to the methyl groups and the aromatic ring.[1]

  • Fix: It requires protonation to dissolve in water. Adjust pH to < 4 using HCl or Acetic Acid to form the water-soluble hydrochloride or acetate salt.[1]

Standard Operating Protocols (SOPs)
Protocol A: Purity Assessment (HPLC-UV)

Use this method to quantify degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Expected Retention:

    • Parent: ~3–5 min (depending on ion-pairing with TFA).

    • N-Oxide Impurity: Shifted relative to parent (typically +16 Da on MS).[1]

Protocol B: Storage & Handling
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

  • Container: Amber glass vial (protect from light) with a Teflon-lined cap.

  • Hygroscopy: Slightly hygroscopic.[1] Allow the vial to reach room temperature before opening to prevent condensation.

References
  • Accela ChemBio. (n.d.).[1][2] this compound Product Data (CAS 61542-05-0).[1][3][2][][5] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2020).[1] Microbial Degradation of Pyridine and Methylpyridines.[1] PubMed Central.[1] Retrieved from [1]

  • Journal of Chemical Education. (2011). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine.[6][7] (Demonstrates resonance and reactivity differences in aminopyridines). Retrieved from

  • BLD Pharm. (n.d.).[1] Safety Data Sheet: this compound.[1][2] Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis and Stability of Pyridine N-oxides. (General mechanism for N-oxidation of aminopyridines). Retrieved from

"troubleshooting low conversion in N,2-dimethylpyridin-4-amine catalysis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Solutions Topic: Troubleshooting Low Conversion in N,2-Dimethylpyridin-4-amine Catalysis Ticket ID: #CAT-2-ME-DMAP-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are experiencing low conversion using This compound (CAS: 61542-05-0) as a catalyst.[1] Based on the structural specificity of this molecule, the issue is likely not a simple kinetic stall but a fundamental catalyst deactivation or steric mismatch .

Unlike the standard "gold standard" DMAP (N,N-dimethylpyridin-4-amine), the molecule you are using contains a secondary amine at the 4-position and a steric block at the 2-position.[1] These two features often lead to "Catalyst Suicide" in acylation reactions or binding failure in metal catalysis.

Part 1: The Core Diagnostic (The "Catalyst Suicide" Trap)

The most common reason for 0% or <10% conversion with this specific catalyst in acylation/esterification reactions is that the catalyst is consuming itself.

The Chemical Reality
  • Standard DMAP: Contains a tertiary amine (-NMe₂).[1] It cannot be acylated; it acts solely as a nucleophile to transfer acyl groups.

  • Your Catalyst (this compound): Contains a secondary amine (-NHMe).[1]

    • Mechanism of Failure: In the presence of an acyl donor (anhydride, acid chloride), the exocyclic nitrogen (the -NHMe) acts as a nucleophile. It attacks the acyl donor and forms a stable amide .

    • Result: The electron-donating capacity of the substituent drops drastically (Amide vs. Amine). The pyridine ring loses its nucleophilicity. The catalyst is now an inactive byproduct.

Visualizing the Failure Mode

Catalyst_Deactivation node_active Active Catalyst (this compound) node_inter N-Acylpyridinium (Transient Intermediate) node_active->node_inter Path A: Ring N Attack (Reversible/Catalytic) node_suicide INACTIVE SPECIES (N-Acylated Amide) node_active->node_suicide Path B: Exocyclic NH Attack (Irreversible Deactivation) node_acyl Acyl Donor (R-COX) node_acyl->node_suicide node_product Desired Product (Ester/Amide) node_inter->node_product Substrate Attack node_product->node_active Catalyst Regenerated

Caption: Figure 1. Competitive pathways. Path A represents the desired catalytic cycle. Path B represents "Catalyst Suicide," where the secondary amine reacts irreversibly with the acyl donor, permanently deactivating the system.

Part 2: Secondary Issue - Steric Hindrance

Even if you prevent N-acylation (or if you intended to use the N,N,2-trimethyl analog), the 2-methyl substituent creates significant steric hindrance around the pyridine nitrogen.[1]

FeatureDMAP2-Methyl-DMAP AnalogImpact on Conversion
Steric Environment UnhinderedHindered The 2-Me group physically blocks the approach of electrophiles to the ring nitrogen.[1]
Basicity (pKa) ~9.7Higher (>9.7) The inductive effect of 2-Me increases basicity, but sterics kill nucleophilicity.
Kinetics Fast (

)
Slow (

)
Reaction rates can be 100-1000x slower than DMAP.[1]

Implication: If your reaction is time-sensitive or uses unstable substrates, the 2-methyl catalyst may simply be too slow to achieve conversion before substrate decomposition occurs.

Part 3: Troubleshooting Workflow

Follow this step-by-step guide to isolate the variable causing low conversion.

Step 1: The "Stoichiometric Check" (Crucial)

Is your catalyst turning into an amide?

  • Run a test reaction with 1.0 equivalent of the catalyst and 1.0 equivalent of your acyl donor (no alcohol/amine substrate).

  • Stir for 30 minutes.

  • Take a 1H NMR .

  • Analysis: Look for the shift of the N-Methyl peak.[1]

    • Active Catalyst: Singlet around ~2.8 ppm.

    • Deactivated Amide: Singlet shifts downfield (often split due to rotamers) to ~3.0–3.5 ppm.

    • Verdict: If the peak shifts, your catalyst is acting as a reactant. Switch to N,N,2-trimethylpyridin-4-amine or standard DMAP .[1]

Step 2: The Ligand Interference Check (For Metal Catalysis)

If you are using this as a ligand for Pd/Cu catalysis (e.g., C-H activation): The N-H proton on the exocyclic amine is acidic. In basic conditions (often used in cross-coupling), this proton is removed, creating an anionic ligand species that binds metals differently than the neutral pyridine.

  • Solution: Protect the amine (methylation or acetylation) before using it as a ligand to ensure coordination only occurs via the pyridine nitrogen.

Step 3: Concentration & Temperature Adjustment

If you must use this specific hindered catalyst (e.g., for kinetic resolution): Due to the low


 (reaction rate constant), you cannot use standard DMAP conditions.
  • Increase Loading: Move from 5-10 mol% to 20-30 mol% .

  • Increase Concentration: Run the reaction at 1.0 M or higher (standard is often 0.1 M).

  • Heat: 2-substituted pyridines often require elevated temperatures (40–60 °C) to overcome the steric barrier that prevents the initial nucleophilic attack.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: I ordered "this compound" thinking it was a hindered DMAP. Did I buy the wrong chemical? A: Likely, yes. If you wanted a hindered nucleophilic catalyst that does not decompose, you likely wanted N,N,2-trimethylpyridin-4-amine or 1,2-dimethyl-4-(dimethylamino)pyridinium .[1] The molecule you have (secondary amine) is chemically distinct and unstable in acylation reactions.

Q2: Can I fix the catalyst I have? A: Yes. You can methylate it.[2] React your this compound with Methyl Iodide (MeI) and a base (NaH) to generate N,N,2-trimethylpyridin-4-amine.[1] This converts the secondary amine to a tertiary amine, preventing the "suicide" pathway.

Q3: Why would anyone use this catalyst if it deactivates? A: It is primarily used as a building block for pharmaceuticals (e.g., kinase inhibitors) or as a directing group in C-H activation where the N-H functionality is required for hydrogen bonding or deprotonation steps. It is rarely used as a turnover catalyst for simple acylations.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217, this compound. [Link]

  • Mechanisms of Aminopyridine Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition in English, 17(8), 569-583. [Link] (Note: Establishes the requirement for tertiary amines in DMAP-style catalysis to prevent amide formation.)

  • Steric Effects in 2-Substituted Pyridines: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition, 43(41), 5436-5441. [Link] (Note: Discusses how 2-substituents dramatically retard nucleophilic attack via steric hindrance.)

  • Metal Catalysis Applications: Chen, X., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.[1] RSC Advances. [Link] (Note: Highlights the use of this class of molecules as substrates/ligands rather than nucleophilic catalysts.)

Sources

Technical Support Center: Solvent Effects in N,2-Dimethylpyridin-4-amine Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Catalysis Division) Ticket ID: #DMAP-2ME-SOLV-001

System Check: Molecule Identification

Before proceeding, we must verify the exact catalyst structure, as the nomenclature "N,2-dimethylpyridin-4-amine" introduces a critical ambiguity that defines the troubleshooting path.

Structure VariantChemical NameCASCatalytic Behavior
Variant A (Tertiary) 2-Methyl-4-(dimethylamino)pyridine ~14695-06-8Active Catalyst. Sterically hindered analog of DMAP. Used for kinetic resolutions or mechanistic studies.[1]
Variant B (Secondary) This compound ~5465-76-9Suicide Substrate. Contains an active N-H proton. Will be irreversibly acylated to form an amide, deactivating the cycle.

CRITICAL WARNING: If you are using Variant B (Secondary Amine) with acid anhydrides or acyl chlorides, your catalyst is being consumed as a reactant. The reaction will stall after 1 equivalent. This guide focuses on Variant A (Tertiary Amine) catalysis. If you are using Variant B, switch to Variant A or N-methylate your catalyst precursor.

Module 1: Reaction Kinetics & Solvent Polarity

User Issue: "My reaction with the 2-methyl catalyst is significantly slower than with standard DMAP, even in the same solvent. Changing to toluene made it worse."

Root Cause Analysis

The 2-methyl group introduces steric hindrance at the active site. Unlike standard DMAP, which attacks electrophiles (like acetic anhydride) rapidly, the 2-methyl derivative faces a higher energy barrier to form the critical N-acylpyridinium intermediate .

In non-polar solvents (Toluene, Hexane), the transition state leading to the charged acylpyridinium salt is poorly stabilized. While standard DMAP is nucleophilic enough to overcome this in non-polar media, the 2-methyl derivative requires dielectric assistance from the solvent to lower the activation energy of salt formation.

Troubleshooting Protocol

Step 1: Switch to Polar Aprotic Solvents Move from low-dielectric solvents (Toluene


) to medium-high dielectric solvents.
  • Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), or Acetone.

  • Mechanism: These solvents stabilize the charge separation in the transition state (dipole-dipole interactions), effectively compensating for the steric penalty of the 2-methyl group.

Step 2: Monitor the "Ion Pair" State In non-polar solvents, the acylpyridinium salt forms a "tight ion pair" which is highly reactive but forms slowly. In polar solvents, it forms a "solvent-separated ion pair" (SSIP).

  • Optimization: If using MeCN slows the second step (alcohol attack) due to over-solvation, use a DCM/Toluene blend (1:1) . This balances transition state stabilization with ion-pair reactivity.

Mechanistic Visualization (DOT)

SolventEffect cluster_0 Solvent Influence on TS Energy Start 2-Me-DMAP + Anhydride TS Transition State (Charge Separation) Start->TS Sterically Hindered Attack Intermed N-Acylpyridinium Salt (Active Species) TS->Intermed Product Ester Product Intermed->Product Nucleophilic Attack by Alcohol NonPolar Non-Polar Solvent (High TS Energy) Reaction Stalls Polar Polar Aprotic Solvent (Stabilizes Dipoles) Lowers TS Energy Polar->TS Stabilizes

Caption: Solvent polarity lowers the activation energy for the formation of the sterically hindered acylpyridinium intermediate.

Module 2: Solubility & Catalyst Deactivation

User Issue: "I see a white precipitate forming immediately upon adding the acyl chloride, and the conversion stops."

Root Cause Analysis

The precipitate is likely the N-acylpyridinium chloride salt .

  • Solubility: These salts are ionic. They are insoluble in non-polar solvents (Ether, Hexane, Toluene).

  • Phase Transfer Failure: If the salt precipitates as a dense solid, it is removed from the solution phase, preventing it from reacting with the alcohol/amine substrate. This is exacerbated by the 2-methyl group, which disrupts the crystal lattice packing less than expected, but the ionic nature dominates.

Troubleshooting Protocol

Step 1: The "Homogeneity" Test

  • Add a co-solvent with high solubilizing power for organic salts.

  • Add: 10-20% volume of Chloroform (CHCl₃) or Nitromethane .

  • Observation: If the precipitate redissolves and reaction resumes, the issue was phase separation.

Step 2: Counter-Ion Exchange (Advanced) If using Acyl Chlorides, the chloride ion forms a tight lattice.

  • Modification: Switch to Acid Anhydrides or add a soluble silver salt (like AgOTf - use with caution) to generate a more soluble counter-ion (Triflate), though this is rarely needed if solvent is optimized.

Module 3: Selectivity vs. Speed (The "2-Methyl" Advantage)

User Issue: "Why use this catalyst if it's slower and fussier with solvents than standard DMAP?"

Technical Insight

You use the 2-methyl derivative specifically to exploit its sensitivity to sterics. This is often used in Kinetic Resolution of secondary alcohols.

ParameterStandard DMAP2-Methyl-DMAP
Steric Sensitivity Low (Promiscuous)High (Selective)
Solvent Dependence ModerateCritical
Primary Use General AcylationKinetic Resolution / Mechanistic Probe

Optimization for Kinetic Resolution: To maximize the selectivity factor (


) between two enantiomers of an alcohol:
  • Lower the Temperature: -78°C or -40°C.

  • Solvent Choice: Use t-Amyl Alcohol or Toluene (if solubility permits).

    • Why? Bulky solvents cluster around the 2-methyl group, amplifying the "effective size" of the catalyst. This makes the catalyst even more selective, rejecting the "wrong" enantiomer more effectively.

    • Trade-off: Rate will plummet. You must accept longer reaction times (24-48h) for higher enantiomeric excess (ee).

Steric Amplification Diagram (DOT)

StericShell Cat 2-Me-DMAP Center Solvent Bulky Solvent (t-Amyl Alcohol) Cat->Solvent Solvation Shell Note Solvent molecules amplify the steric bulk of the 2-methyl group, increasing selectivity. Substrate Substrate Approach Solvent->Substrate Blocks Approach

Caption: Bulky solvents increase the effective steric hindrance, enhancing selectivity in kinetic resolutions.

FAQ: Rapid Fire Solutions

Q: Can I use Methanol or Ethanol as a solvent? A: No. Protic solvents hydrogen-bond to the pyridine nitrogen, drastically reducing its nucleophilicity. Furthermore, the alcohol solvent will compete with your substrate for acylation (solvolysis).

Q: I am using the secondary amine (this compound) and it's not working. Can I fix it? A: You must methylate it first. Treat your secondary amine with Methyl Iodide (MeI) and a base (NaH) to generate the tertiary amine (2-Me-DMAP) before introducing the acylating agent. Otherwise, the catalyst is dead.

Q: How do I remove the catalyst after the reaction? A: The 2-methyl derivative is basic.

  • Dilute reaction mixture with Ether/EtOAc.

  • Wash with 1M HCl or 10% Citric Acid .

  • The catalyst will protonate and move to the aqueous layer.

  • Separate phases. The organic layer contains your product.

References

  • Steglich Esterification Mechanism & Solvent Effects Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal.

  • Steric Effects in DMAP Derivatives Fischer, C. B., Xu, S., & Zipse, H. (2006).[2] "Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols—quantifying the window of opportunity in kinetic resolution experiments." Chemistry – A European Journal.

  • Nucleophilic Catalysis Overview Hofle, G., Steglich, W., & Vorbruggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition.

  • Aminopyridine Reactivity Data Common Organic Chemistry. "DMAP (4-Dimethylaminopyridine) Properties and Reactivity."[3][4][5][6][7][8]

Sources

Technical Support Center: N,2-dimethylpyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 2, 2026

Introduction

N,2-dimethylpyridin-4-amine is a valuable substituted pyridine derivative employed as a building block and catalyst in pharmaceutical and materials science research. While its synthesis appears straightforward, typically involving the nucleophilic aromatic substitution (SNAr) of a 4-substituted-2-methylpyridine, the reaction is often complicated by the formation of various byproducts. These impurities can complicate downstream applications, reduce yields, and necessitate challenging purification protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, minimize, and eliminate byproducts encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 4-chloro-2-methylpyridine and dimethylamine?

A1: The most prevalent byproducts typically arise from three main pathways:

  • Isomeric Substitution: Reaction at an alternative position on the pyridine ring. Although the 4-position is highly activated, trace amounts of substitution at other positions can occur, particularly under harsh conditions.

  • Over-alkylation/Quaternization: The product, this compound, being a nucleophilic pyridine, can react with any remaining electrophilic starting material or alkylating agents, leading to the formation of a pyridinium salt.

  • Hydrolysis: If water is present in the reaction mixture, the starting material (e.g., 4-chloro-2-methylpyridine) can hydrolyze to form 2-methylpyridin-4-ol.

Q2: My mass spectrometry data shows a peak with a mass higher than my product. What could it be?

A2: A higher mass peak often suggests an over-alkylation or dimerization event. The most likely candidate is the quaternization of the product's pyridine nitrogen. This occurs when a molecule of the this compound product acts as a nucleophile and attacks an electrophile in the reaction mixture. Careful control of stoichiometry and temperature can minimize this.

Q3: I see a significant amount of starting material left even after prolonged reaction times. What is causing this?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Temperature: The SNAr reaction on the pyridine ring requires significant activation energy. Temperatures that are too low will result in sluggish or stalled reactions.

  • Base Strength: If using a salt form of dimethylamine (e.g., dimethylamine hydrochloride), an inadequate amount or strength of an external base will fail to generate sufficient free dimethylamine nucleophile.

  • Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent.

Q4: Why is my final product discolored, even after purification?

A4: Discoloration often points to trace, highly conjugated impurities. These can be minor byproducts formed under high temperatures or through oxidative side reactions. Filtration through a plug of activated carbon or basic alumina can sometimes remove these colored impurities.[1] If the discoloration persists, a final recrystallization step may be necessary.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield due to a Major, Unidentified Byproduct

Probable Cause: A common and often overlooked side reaction is the formation of regioisomeric substitution products or pyridyne intermediates, especially if strong bases are used.[2] For instance, in the reaction of a 4-halopyridine, a strong base could promote an elimination-addition mechanism via a 3,4-pyridyne intermediate, leading to the formation of N,N,2-trimethylpyridin-3-amine alongside the desired product.

Workflow for Identification and Resolution

dot graph TD { A[Low Yield & Unknown Byproduct] --> B{Characterize Byproduct}; B --> C[NMR & Mass Spec Analysis]; C --> D{Identify Structure}; D -- Isomer Formed --> E[Hypothesis: Pyridyne Mechanism]; E --> F[Modify Reaction Conditions]; F --> G[Use a Weaker Base]; F --> H[Control Temperature Strictly]; G & H --> I[Re-run Reaction]; I --> J[Analyze Product Mixture]; J -- Improved Purity --> K[Success]; J -- Persistent Byproduct --> B; D -- Other Structure --> L[Investigate Alternative Side Reactions]; } node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A, B, C, D, E, F, G, H, I, J, K, L; edge[color="#4285F4"] A, B, C, D, E, F, G, H, I, J, K, L; } Caption: Troubleshooting workflow for low yield.

Step-by-Step Protocol: Minimizing Isomeric Byproducts
  • Re-evaluate Base Choice: If using very strong bases like sodium amide or potassium t-butoxide, consider switching to a milder, non-nucleophilic base such as potassium carbonate or triethylamine.[3] These are less likely to promote pyridyne formation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with modest temperatures (e.g., 80-100 °C) and only increase if the reaction fails to proceed.

  • Order of Addition: Add the dimethylamine solution slowly to the solution of 4-chloro-2-methylpyridine. This maintains a low instantaneous concentration of the nucleophile, disfavoring side reactions.

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to facilitate the SNAr mechanism.

Problem 2: Product is Contaminated with a Water-Soluble Impurity

Probable Cause: This is often due to the formation of pyridinium salts from over-alkylation or the presence of unreacted amine salts. Another possibility is the hydrolysis of the starting 4-chloropyridine to 2-methylpyridin-4-ol, which has some water solubility.

Purification Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and any other basic pyridine-containing compounds will move into the aqueous layer as their protonated salts. Neutral impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 10M NaOH) until the pH is strongly basic (pH > 12). This will deprotonate the pyridinium salt and cause the free amine product to precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Acid-base extraction workflow.

Summary of Common Byproducts and Characteristics
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical SignaturePrevention Strategy
2-methylpyridin-4-olC₆H₇NO109.13Appears in aqueous washes; distinct -OH peak in NMR.Ensure anhydrous reaction conditions.
N,N,2-trimethylpyridin-3-amineC₈H₁₂N₂136.20Isomeric peak in GC-MS; complex aromatic NMR splitting.Use milder base; control temperature.
4-(dimethylamino)-1,2-dimethylpyridinium chlorideC₉H₁₅N₂⁺Cl⁻186.68Highly water-soluble; does not extract into common organic solvents; characteristic downfield shift of N-methyl protons in NMR.Use slight excess of amine, not the electrophile; avoid high temperatures.

References

  • Sigma-Aldrich Product Information: Provides chemical properties and safety information for related pyridine compounds. 4

  • Google Patents (CN107011254B): Describes a synthesis and purification method for a related compound, 2-amino-4-methylpyridine, highlighting the importance of avoiding difficult-to-separate byproducts. 5

  • Wikipedia - 4-Dimethylaminopyridine (DMAP): General information on a structurally similar and widely used pyridine derivative. 6

  • Google Patents (CN111303047A): Details a synthesis method for 2-amino-4,6-dimethylpyridine, including purification by recrystallization. 7

  • Mitchell, T. et al., Radical chain monoalkylation of pyridines: Discusses purification of pyridine derivatives using filtration through basic aluminum oxide to remove acidic impurities and byproducts.

  • Study.com - Nucleophilic Aromatic Substitution: Proposes a mechanism for the reaction of 4-chloropyridine with dimethylamine. 8

  • Google Patents (KR101652750B1): Describes a method for purifying pyridine and its derivatives using alkali metal compounds. 9

  • Joule, J. A. & Mills, K., Heterocyclic Chemistry: Discusses the SN(EA) mechanism involving pyridyne intermediates in reactions of halopyridines with strong bases. 2

  • Google Patents (CN103396358A): Provides examples of various bases used in the synthesis of 4-dimethylaminopyridine analogues. 3

  • Google Patents (US4672121A): Describes the vigorous conditions often required for substitution reactions on the pyridine ring. 10

Sources

Technical Support Center: Handling Moisture-Sensitive N,2-Dimethylpyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting & Protocols for N,2-Dimethylpyridin-4-amine (CAS 61542-05-0) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

Compound Profile & Critical Sensitivities

Compound: this compound CAS: 61542-05-0 Structure: 2-Methyl-4-(methylamino)pyridine Role: Secondary amine building block; Nucleophile.[1]

Why is it "Moisture Sensitive"?

Unlike its tertiary analogue (DMAP), This compound possesses a secondary amine proton (


). While the compound itself is stable, it is highly hygroscopic . The presence of trace water leads to critical failure modes in its primary applications:
  • Electrophile Hydrolysis: When reacting with moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides), absorbed water competes with the amine, consuming the reagent and generating acidic byproducts.

  • Base Quenching: In

    
     or N-alkylation reactions requiring deprotonation (using NaH, LiHMDS), moisture instantly quenches the amide anion, halting the reaction.
    
  • Stoichiometric Drift: Water adds undefined mass, causing stoichiometry errors that lead to incomplete conversion.

Pre-Reaction Protocols: Drying & Handling

Issue: User reports inconsistent yields or "gummy" precipitates. Root Cause: Hydration of the starting material.

Protocol A: Azeotropic Drying (Recommended)

Do not rely solely on vacuum drying for bulk material, as lattice-bound water in aminopyridines can be stubborn.[1]

  • Dissolution: Dissolve the requisite amount of this compound in anhydrous Toluene or Benzene (10 mL/g).

  • Evaporation: Concentrate under reduced pressure (Rotavap) at 45–50°C until a solid residue forms.

  • Repetition: Repeat this process 3 times .

  • Final Dry: Dry the residue under high vacuum (<1 mbar) for 2 hours.

  • Storage: Transfer immediately to a nitrogen-filled glovebox or store in a desiccator over

    
    .
    
Protocol B: Titration of Water Content (Karl Fischer)

For GMP or scale-up, verify water content is <0.05% w/w before introducing sensitive electrophiles.[1]

Reaction Workflows

Workflow 1: N-Acylation/Sulfonylation (Moisture-Sensitive Electrophiles)

Use case: Synthesis of amide/sulfonamide derivatives.

Reagents:

  • This compound (1.0 equiv)[2]

  • Acid Chloride / Sulfonyl Chloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Flame Dry: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.

  • Solvation: Add dried this compound and anhydrous base. Dissolve in anhydrous solvent.

  • Cooling: Cool to 0°C . The exotherm of acylation can degrade sensitive acid chlorides.

  • Addition: Add the electrophile dropwise.

    • Critical: If a white precipitate (amine salt) forms immediately, this is normal. If the solution turns cloudy/gummy before addition, moisture is present.

  • Monitoring: Warm to RT. Monitor by LCMS.

    • Note: The 2-methyl group adds steric bulk compared to simple 4-aminopyridine, potentially slowing reaction rates. Allow extra time (2–4 h) compared to unhindered amines.

Workflow 2: Deprotonation & N-Alkylation ( / )

Use case: Coupling with alkyl halides or aryl fluorides.[1]

Reagents:

  • Base: NaH (60% dispersion) or LiHMDS (1.1 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step:

  • Base Prep: Wash NaH with dry hexane (under Argon) to remove mineral oil if oil interferes with downstream purification.[1]

  • Deprotonation: Add NaH to the flask. Add anhydrous DMF. Cool to 0°C.

  • Amine Addition: Add a solution of dried this compound in DMF dropwise.

    • Observation: Evolution of

      
       gas indicates deprotonation. Stir for 30 min until gas evolution ceases.
      
  • Coupling: Add the alkyl halide/aryl fluoride.

  • Quenching: Quench carefully with saturated

    
     only after full conversion.
    

Visualized Workflows

Diagram 1: Moisture-Free Handling & Reaction Setup

G Start Raw this compound CheckWater Check Moisture Content (Visual/KF) Start->CheckWater Dry Azeotropic Drying (Toluene, 3x) CheckWater->Dry If >0.1% H2O Decision Reaction Type? CheckWater->Decision If Dry Vacuum High Vacuum (<1 mbar, 2h) Dry->Vacuum Vacuum->Decision Acylation Acylation/Sulfonylation (Weak Base: Et3N) Decision->Acylation Electrophile Sensitive Alkylation Alkylation/SNAr (Strong Base: NaH/LiHMDS) Decision->Alkylation Intermediate Sensitive SetupA 0°C, Anhydrous DCM Add Electrophile Dropwise Acylation->SetupA SetupB 0°C, Anhydrous DMF Deprotonate (H2 evol.) -> Add Electrophile Alkylation->SetupB Success Product Isolation SetupA->Success SetupB->Success

Caption: Decision tree for processing this compound based on reaction sensitivity.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
White precipitate forms immediately upon adding acid chloride. Normal Operation. This is likely the hydrochloride salt of the base (

) or the pyridine itself.[1]
Check pH. If acidic, add more base. If the precipitate is gummy/sticky, moisture may have hydrolyzed the chloride to acid.
Low yield in NaH alkylation; starting material recovered. Incomplete Deprotonation. Moisture quenched the amide anion (

) back to amine (

).[1]
Ensure DMF is "Dry" grade (<50 ppm water). Dry the amine azeotropically. Increase NaH to 1.2–1.5 equiv.
New impurity +18 mass units (M+18) in LCMS. Hydrolysis. The electrophile (e.g., R-COCl) reacted with water instead of the amine.The system was not anhydrous.[2][3] Re-dry solvent and amine. Check Argon line for leaks.
Reaction is sluggish compared to 4-(methylamino)pyridine. Steric Hindrance. The 2-methyl group hinders the approach of the electrophile.Heat the reaction to 40–60°C (if the electrophile is stable). Use a stronger base (LiHMDS) to increase nucleophilicity.

References

  • Aminopyridine Reactivity : Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Foundational text on aminopyridine nucleophilicity and steric effects).

  • Drying Protocols: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying hygroscopic amines).
  • Reaction Optimization : 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC (NIH). Available at: [Link]

Sources

Validation & Comparative

Comparative Kinetics: DMAP vs. N,2-Dimethylpyridin-4-amine in Acyl Transfer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the context of nucleophilic catalysis, DMAP (4-Dimethylaminopyridine) is a "super-nucleophile" capable of accelerating acylation reactions by factors of


 to 

compared to pyridine. In stark contrast, N,2-dimethylpyridin-4-amine (2-Methyl-DMAP) is kinetically inert for acyl transfer.

Despite possessing the same electron-donating dimethylamino group, the introduction of a methyl group at the 2-position (ortho to the ring nitrogen) introduces severe steric hindrance . This "ortho effect" prevents the formation of the planar


-acylpyridinium intermediate required for catalysis. Consequently, 2-Methyl-DMAP serves as a critical negative control in mechanistic studies to distinguish between nucleophilic catalysis (which it cannot perform) and general base catalysis (which it can perform, albeit poorly due to steric solvation issues).

Structural & Mechanistic Analysis

The Electronic vs. Steric Conflict

The catalytic superiority of DMAP relies on a synergy between electronics and geometry. To understand why the 2-methyl derivative fails, we must analyze the transition state requirements.

  • DMAP (The Standard):

    • Resonance: The lone pair on the exocyclic nitrogen (

      
      ) donates electron density into the pyridine ring.
      
    • Planarity: For maximum resonance stabilization, the

      
       group and the pyridine ring must be coplanar.
      
    • Result: The ring nitrogen (

      
      ) becomes highly nucleophilic, attacking acyl donors (e.g., acetic anhydride) to form a stable 
      
      
      
      -acylpyridinium salt.
  • 2-Methyl-DMAP (The Steric Probe):

    • Steric Clash 1 (Primary): The 2-methyl group sterically blocks the approach of the electrophile (anhydride) to the ring nitrogen (

      
      ).
      
    • Steric Clash 2 (Secondary): Once an acyl group is attached, the 2-methyl group forces the acyl group out of the plane, destabilizing the intermediate.

    • Inhibition of Resonance: In some conformations, the ortho-methyl group can twist the ring, disturbing the planarity required for the 4-dimethylamino group to donate electrons effectively.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle of DMAP and the specific blockage point for 2-Methyl-DMAP.

Catalytic_Mechanism cluster_0 Acyl Donor Anhydride Acetic Anhydride Intermediate N-Acylpyridinium Salt (Active) Anhydride->Intermediate Blocked Steric Clash (No Reaction) Anhydride->Blocked DMAP DMAP (Active Catalyst) DMAP->Intermediate Nucleophilic Attack (Fast) MeDMAP 2-Me-DMAP (Sterically Blocked) MeDMAP->Blocked Steric Inhibition Product Ester Product Intermediate->Product Acyl Transfer to Alcohol Product->DMAP Catalyst Regeneration Alcohol Alcohol Substrate Alcohol->Product

Caption: Figure 1. The catalytic cycle of DMAP (Blue path) versus the steric blockage preventing 2-Me-DMAP activity (Red path).

Kinetic Performance Data

The following data consolidates historical kinetic studies (e.g., Litvinenko & Kirichenko; Steglich & Höfle) comparing pyridine derivatives in acylation reactions (specifically benzoylation or acetylation).

CatalystStructurepKa (H₂O)Relative Rate (

)
Mechanistic Status
DMAP 4-NMe₂-Pyridine9.6 - 9.710,000 - 10,600 Super-Nucleophile
4-Methylpyridine 4-Me-Pyridine6.010.0Moderate Nucleophile
Pyridine Unsubstituted5.21.8Baseline Reference
2-Methyl-DMAP 2-Me-4-NMe₂-Py~9.7*< 0.1 (Est.) Sterically Deactivated
2,6-Lutidine 2,6-Dimethylpyridine6.70.03Sterically Hindered Base

Note on pKa: While 2-Methyl-DMAP retains high basicity (likely


 9.7 due to the inductive effect of the methyl group), its nucleophilicity is negligible. This decoupling of basicity and nucleophilicity is the defining characteristic of this comparison.

Experimental Protocol: Kinetic Validation via 1H NMR

To objectively compare these catalysts, we utilize Reaction Progress Kinetic Analysis (RPKA) via 1H NMR. This method allows direct observation of the structural conversion without interference from chromophores.

Materials
  • Substrate: Benzyl Alcohol (1.0 equiv, 0.1 M final conc.)

  • Reagent: Acetic Anhydride (1.2 equiv)

  • Catalyst A: DMAP (5 mol%)

  • Catalyst B: 2-Methyl-DMAP (5 mol%)

  • Solvent: CDCl₃ (Deuterated Chloroform) or CD₂Cl₂.

  • Internal Standard: Hexamethylbenzene (0.1 equiv) - Inert reference for integration.

Methodology Workflow
  • Preparation: Dissolve Benzyl Alcohol (108 mg, 1 mmol) and Internal Standard in 1.0 mL CDCl₃ in a vial.

  • Baseline Scan: Transfer 0.5 mL to an NMR tube. Acquire a

    
     spectrum.
    
  • Initiation: Add Acetic Anhydride (113 µL, 1.2 mmol) and shake.

  • Catalyst Injection:

    • Experiment A: Add DMAP (6.1 mg, 0.05 mmol).

    • Experiment B: Add 2-Methyl-DMAP (6.8 mg, 0.05 mmol).

  • Monitoring: Immediately insert into NMR probe. Acquire spectra every 60 seconds for 30 minutes.

  • Data Processing: Integrate the benzylic protons (

    
    ).
    
    • Reactant:

      
       ~4.7 ppm (Alcohol)
      
    • Product:

      
       ~5.1 ppm (Ester)
      
Experimental Workflow Diagram

Experimental_Protocol cluster_split Parallel Kinetic Runs Step1 1. Prepare Stock Solution (Alcohol + Internal Std in CDCl3) Step2 2. Add Acetic Anhydride (Electrophile) Step1->Step2 RunA Run A: Add DMAP (Active Catalyst) Step2->RunA RunB Run B: Add 2-Me-DMAP (Steric Probe) Step2->RunB Step3 3. In-situ 1H NMR Monitoring (Scan every 60s) RunA->Step3 RunB->Step3 Step4 4. Data Analysis Integrate CH2 Shift (4.7 -> 5.1 ppm) Step3->Step4

Caption: Figure 2. Parallel kinetic monitoring workflow using 1H NMR spectroscopy.

Mechanistic Implications for Researchers

When selecting between these reagents, the choice is rarely about "optimization" but rather diagnosis .

  • The "Nucleophilic" Test: If a reaction proceeds with DMAP but fails with 2-Methyl-DMAP, the mechanism is strictly nucleophilic catalysis . The reaction requires the formation of the

    
    -acylpyridinium intermediate.
    
  • The "General Base" Test: If a reaction proceeds at similar rates with both DMAP and 2-Methyl-DMAP (or 2,6-Lutidine), the pyridine is acting as a general base (deprotonating the nucleophile) rather than a nucleophilic catalyst. The steric bulk of the methyl group interferes less with proton abstraction (small H+) than with acyl transfer (large Ac+).

  • Basicity Warning: Do not assume 2-Methyl-DMAP is a "weaker base." It is a strong base (pKa > 9) but a terrible nucleophile. This makes it an excellent "proton sponge" that will not interfere with electrophiles.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Kinetic investigation of the nucleophilic catalysis of acylation. Doklady Akademii Nauk SSSR.
  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited. Angewandte Chemie International Edition.

  • Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal.

  • ChemicalBook. (2024). 4-Dimethylaminopyridine Properties and Kinetic Data.

Comparative Analysis: Substituted Aminopyridine Catalysts in Organic Synthesis

[1]

Executive Summary

In the realm of nucleophilic catalysis, 4-dimethylaminopyridine (DMAP) has long served as the industry benchmark.[1] However, for kinetically demanding substrates—such as tertiary alcohols or sterically hindered phenols—standard DMAP often falls short. This guide analyzes the structural and kinetic superiority of advanced substituted aminopyridines, specifically 4-pyrrolidinopyridine (PPY) and the fused-ring system 9-azajulolidine , against the DMAP standard.[1] We provide actionable selection criteria, mechanistic insights, and a validated benchmarking protocol for researchers optimizing acylation workflows.

Mechanistic Framework: The Nucleophilic Activation Cycle

To understand the performance differentials, one must first grasp the catalytic cycle. Unlike general base catalysis, aminopyridines function primarily through nucleophilic catalysis . The pyridine nitrogen attacks the acyl donor (e.g., acetic anhydride) to form a highly electrophilic N-acylpyridinium salt.

The stability and concentration of this intermediate are dictated by the electron-donating capability of the substituent at the 4-position.[2]

Acylation_CycleDMAPFree Catalyst(DMAP/PPY)IntermediateN-AcylpyridiniumSalt (Active Species)DMAP->Intermediate NucleophilicAttackAnhydrideAcyl Donor(Anhydride)Anhydride->IntermediateIntermediate->DMAP RegenerationEsterProduct(Ester)Intermediate->Ester Acyl TransferAcidByproduct(Carboxylate)Intermediate->AcidAlcoholSubstrate(R-OH)Alcohol->Ester

Figure 1: The catalytic cycle of aminopyridine-mediated acylation. The rate-determining step is often the formation or the subsequent attack on the N-acylpyridinium intermediate, depending on the substrate's steric profile.

Comparative Performance Analysis

The catalytic efficiency of aminopyridines is directly correlated with the electron-donating strength of the substituent and the planarity of the nitrogen lone pair.

Kinetic Benchmarking Data

The following data represents relative rate constants (

CatalystStructure DescriptionRelative Rate (

)*
Mechanism of Enhancement
Pyridine Unsubstituted1.0Baseline reference. Weak nucleophile.
DMAP 4-Dimethylamino~6,000Resonance stabilization of the acylpyridinium cation by the -NMe₂ group.
PPY 4-Pyrrolidino~45,000The pyrrolidine ring locks the nitrogen lone pair into better orbital overlap with the pyridine ring compared to the freely rotating dimethylamino group.
9-Azajulolidine Fused tricyclic system~130,000Rigid, fused structure enforces perfect planarity, maximizing resonance donation and minimizing steric hindrance during the attack.

*Note:

Structural Causality
  • DMAP vs. PPY: In DMAP, the dimethylamino group has rotational freedom. In PPY, the 5-membered pyrrolidine ring restricts this rotation, statistically increasing the time the lone pair is aligned with the pyridine

    
    -system. This results in a higher equilibrium concentration of the active acylpyridinium species.
    
  • The "Super-DMAP" (9-Azajulolidine): This catalyst represents the pinnacle of the series. The julolidine backbone rigidly clamps the nitrogen geometry, preventing any de-conjugation. It is the catalyst of choice for extremely unreactive substrates, such as tertiary alcohols in sterically crowded environments.

Experimental Protocol: Benchmarking Catalytic Efficiency

Objective: To determine the relative efficiency of a substituted aminopyridine catalyst using a standard Steglich-type esterification.

Scope: This protocol is self-validating. The formation of the stable byproduct dicyclohexylurea (DCU) serves as a visual indicator of reaction progress, while TLC monitoring ensures conversion tracking.

Materials
  • Substrate: Cyclohexanol (1.0 equiv) or 1-Adamantanol (for high-stringency testing).

  • Acid: Benzoic acid (1.1 equiv).

  • Coupling Reagent: DCC (1.1 equiv).

  • Catalyst: DMAP, PPY, or 9-Azajulolidine (0.05 – 0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).[3]

Step-by-Step Workflow
  • Preparation: Flame-dry a 25 mL round-bottom flask and cool under

    
    . Add the carboxylic acid (1.1 mmol) and the aminopyridine catalyst (0.05 mmol).
    
  • Solvation: Dissolve in anhydrous DCM (5 mL). Ensure complete dissolution before proceeding.

  • Substrate Addition: Add the alcohol (1.0 mmol) to the mixture.

  • Activation (Critical Step): Cool the mixture to 0°C. Add DCC (1.1 mmol) in one portion.

    • Self-Validation Check: A white precipitate (DCU) should begin to form within 5–10 minutes. If no precipitate forms, check the quality of your DCC (it may be hydrolyzed).

  • Reaction: Allow the mixture to warm to room temperature. Stir for:

    • DMAP: 3–6 hours.

    • PPY: 1–3 hours.

    • 9-Azajulolidine: 30–60 minutes.

  • Quench & Workup: Filter off the DCU precipitate. Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    and concentrate.

Asymmetric Catalysis: The Chiral Frontier

While achiral catalysts focus on rate acceleration, chiral aminopyridines introduce enantioselectivity.

  • Planar Chiral Catalysts (Fu's Catalyst): These utilize a ferrocene backbone to create a chiral environment. They are exceptionally effective for the kinetic resolution of secondary alcohols (

    
    -factors > 50).
    
  • Axially Chiral Catalysts (Spivey's Catalyst): These rely on atropisomerism to induce chirality during the acyl transfer step.

Selection Rule: Use Fu's Catalyst for kinetic resolution of aryl-alkyl carbinols. Use 9-Azajulolidine when the substrate is achiral but extremely unreactive.

References

  • Zipse, H., et al. (2011).[4] Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München.[4] Retrieved from [Link]

  • Mandai, H., et al. (2021). Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives. Organic Letters, 23(4), 1169–1174. Retrieved from [Link]

  • Fu, G. C., et al. (1996). Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Journal of the American Chemical Society.[5][6] Retrieved from [Link]

  • Steglich, W., & Neises, B. (1978).[3][5][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link][2]

"mechanistic differences between N,2-dimethylpyridin-4-amine and DMAP"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic Differences between N,2-Dimethylpyridin-4-amine and DMAP Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Acylation Catalyst Selection and Failure Modes

Executive Summary

In the landscape of hypernucleophilic acylation catalysts, 4-(Dimethylamino)pyridine (DMAP) stands as the industry gold standard. However, structural analogs such as This compound (chemically 2-methyl-4-(methylamino)pyridine) often appear in optimization screens or as synthesis byproducts.

This guide objectively compares these two species. While DMAP functions as a highly efficient, regenerable nucleophilic catalyst, this compound exhibits two critical mechanistic flaws: steric hindrance at the active site and irreversible substrate consumption (suicide inhibition). Understanding these differences is vital for process optimization and troubleshooting catalytic stalling.

Structural & Electronic Profiling

The catalytic efficacy of aminopyridines rests on two pillars: the nucleophilicity of the ring nitrogen and the stability of the N-acylpyridinium intermediate .

Comparative Data Matrix
FeatureDMAP (Benchmark)This compound (The Analog)
Structure N,N-Dimethyl (Tertiary amine at C4)N-Methyl (Secondary amine at C4); Methyl at C2
Active Site Ring Nitrogen (N1)Ring Nitrogen (N1) & Exocyclic Amine (N-Me)
pKa (H₂O) 9.60~9.8 (Predicted; elevated by 2-Me inductive effect)
Steric Environment Unhindered (Accessible N1)Hindered (2-Methyl group blocks N1 approach)
Resonance Strong (+M) from NMe₂ into RingModerate (+M) from NHMe; disrupted upon acylation
Primary Failure Mode None (Regenerable)Catalyst Poisoning (Irreversible N-acylation)

Analyst Insight: While the 2-methyl group in the analog slightly increases basicity (pKa) via inductive donation, it imposes a severe steric penalty (A-value ~1.70) that retards the initial attack on the electrophile. Furthermore, the secondary amine moiety represents a "chemical trap," diverting the molecule from a catalytic role to a reactant role.

Mechanistic Divergence

The stark contrast in performance arises from how each molecule interacts with the acyl donor (e.g., acetic anhydride, acyl chloride).

Pathway A: The DMAP "Ping-Pong" Cycle (Catalytic)

DMAP operates via a nucleophilic catalysis mechanism. The NMe₂ group acts as an electron pump, stabilizing the developing positive charge on the ring nitrogen during the formation of the N-acylpyridinium salt .

  • Activation: DMAP attacks the acyl donor to form a loose ion pair (N-acylpyridinium).

  • Transfer: The nucleophile (alcohol/amine) attacks the activated carbonyl.

  • Regeneration: DMAP is expelled unchanged, ready for the next cycle.

Pathway B: The N,2-Dimethyl "Suicide" Pathway (Stoichiometric)

This compound fails as a catalyst due to competitive exocyclic acylation .

  • Steric Blockade: The 2-methyl group slows down the attack of the ring nitrogen on the acyl donor (kinetic retardation).

  • Catalyst Death: The exocyclic secondary amine (–NHMe) is nucleophilic. It attacks the acyl donor to form a stable amide (N-acyl-N-methyl-2-methylpyridin-4-amine).

  • Deactivation: Once the exocyclic nitrogen is acylated, its lone pair is engaged in resonance with the carbonyl oxygen. It can no longer donate electron density to the ring. The resulting molecule is electron-deficient and catalytically inert.

Visualization of Pathways

The following diagram illustrates the catalytic efficiency of DMAP versus the deactivation pathway of this compound.

CatalysisComparison cluster_DMAP DMAP: Regenerable Catalytic Cycle cluster_N2 N,2-Dimethyl: Suicide Inhibition DMAP DMAP (Active Catalyst) Intermediate N-Acylpyridinium Salt (Activated) DMAP->Intermediate Fast Attack (k1) AcylDonor Acyl Donor (RCOCl) AcylDonor->Intermediate Intermediate->DMAP Regeneration (k2) Product Ester/Amide Product Intermediate->Product + Nucleophile N2_Cat N,2-Dimethyl pyridin-4-amine Transition Steric Clash (Transition State) N2_Cat->Transition Slow Ring Attack (Blocked by 2-Me) DeadCat N-Acylated Amide (Inactive Species) N2_Cat->DeadCat Exocyclic Attack (Irreversible)

Caption: Top: DMAP forms a reactive intermediate and regenerates. Bottom: N,2-derivative undergoes irreversible acylation at the exocyclic amine (Red Arrow), permanently deactivating the catalyst.

Experimental Validation Protocols

To confirm the deactivation mechanism in your specific matrix, perform the following NMR Tracking Experiment . This protocol distinguishes between simple kinetic slowing (sterics) and catalyst death (chemical modification).

Protocol: In-Situ NMR Monitoring of Catalyst Stability

Objective: Determine if the catalyst remains free or forms a stable amide byproduct.

Materials:

  • Solvent: CDCl₃ or CD₃CN (0.6 mL).

  • Catalyst: 0.05 mmol of DMAP or this compound.

  • Acyl Donor: Acetic Anhydride (0.05 mmol).

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.01 mmol).

Step-by-Step Methodology:

  • Baseline Scan: Dissolve the catalyst and internal standard in the deuterated solvent. Acquire a ¹H NMR spectrum (t=0). Note the chemical shift of the ring protons (C2-H/C6-H).

  • Reaction Initiation: Add Acetic Anhydride (1.0 equiv) directly to the NMR tube. Shake vigorously for 10 seconds.

  • Monitoring: Acquire spectra at t=5 min, 30 min, and 60 min.

  • Data Interpretation:

    • DMAP Sample: You will observe a downfield shift of ring protons corresponding to the N-acetylpyridinium species. Upon adding water or methanol (quench), the spectrum should revert to free DMAP (plus acetic acid).

    • N,2-Dimethyl Sample: Look for the appearance of a new methyl singlet (amide -N(Me)-Ac) distinct from the starting amine methyl. The ring proton shifts will not revert upon quenching because the stable amide bond is not easily hydrolyzed under mild conditions.

Expected Result:

The this compound will show >90% conversion to the N-acetylated amide within 1 hour, confirming "suicide inhibition."

Conclusion & Recommendation

This compound is NOT a viable alternative to DMAP for nucleophilic catalysis.

  • Use DMAP for standard acylation, esterification, and silylation reactions. Its tertiary amine structure ensures resonance stabilization without self-reactivity.

  • Use 2-Methyl-DMAP (N,N,2-trimethyl...) only if you specifically require a base with higher pKa but lower nucleophilicity (e.g., to scavenge protons without acylating a sensitive alcohol).

  • Avoid this compound unless your specific goal is to synthesize the corresponding amide derivative. Its use as a catalyst will lead to low yields and high consumption of the "catalyst."

References
  • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981.

  • Hofle, G.; Steglich, W.; Vorbruggen, H. (1978). "4-Dialkylaminopyridines as highly active acylation catalysts." Angewandte Chemie International Edition, 17(8), 569-583.

  • Spivey, A. C.; Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angewandte Chemie International Edition, 43(41), 5436-5441.

  • PubChem Database. (2024). "Compound Summary: this compound (CAS 61542-05-0)."[][2] National Library of Medicine.

Sources

A Comparative Guide to Evaluating the Efficacy of N,2-Dimethylpyridin-4-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this broad class, aminopyridines are of particular interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an in-depth technical framework for evaluating the efficacy of a specific subclass: N,2-dimethylpyridin-4-amine and its analogs. While direct experimental data on the parent compound, this compound, is limited in publicly accessible literature, this guide will establish a robust evaluation paradigm by drawing on established methodologies and comparative data from structurally related and well-characterized aminopyridine analogs.

The strategic placement of a methyl group at the 2-position of the pyridine ring, in conjunction with methylation at the 4-amino group, is anticipated to significantly influence the molecule's steric and electronic properties. These modifications can impact target binding affinity, selectivity, and metabolic stability, making a systematic evaluation of its analogs a critical step in drug discovery. This guide will detail the synthetic considerations, key in vitro and in vivo assays, and data interpretation necessary to comprehensively assess the therapeutic potential of this promising class of compounds.

I. Synthetic Strategies and Analog Design

The synthesis of this compound analogs serves as the foundation for any efficacy evaluation. A versatile synthetic route allows for the generation of a diverse library of compounds with systematic variations. A common approach involves the modification of a pre-formed 2-methyl-4-aminopyridine core.

A key intermediate, 2-Bromo-N,N-dimethylpyridin-4-amine, highlights a strategic approach where the bromine atom is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.[2] This versatility is crucial for exploring the structure-activity relationship (SAR) of the analogs.

Key Analog Design Considerations:

  • Substitution at the Amino Group: Varying the alkyl or aryl substituents on the 4-amino group can modulate lipophilicity and hydrogen bonding potential.

  • Modification of the Pyridine Ring: Introduction of different functional groups at other positions of the pyridine ring can fine-tune the electronic properties and target interactions.

  • Isosteric Replacements: Replacing the pyridine core with other heteroaromatic systems while maintaining the key pharmacophoric elements can lead to novel scaffolds with improved properties.

II. In Vitro Efficacy Evaluation: A Multi-tiered Approach

A comprehensive in vitro evaluation is essential to determine the biological activity and mechanism of action of this compound analogs. The choice of assays should be guided by the therapeutic area of interest. Drawing from studies on related aminopyridines, we can outline a robust screening cascade.

A. Primary Screening: Target-Based and Phenotypic Assays

The initial step involves screening the synthesized analogs in high-throughput or medium-throughput assays to identify hits with the desired biological activity.

1. Enzyme Inhibition Assays:

Many aminopyridine derivatives have shown potent inhibitory activity against various enzymes. For instance, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[3] A typical protocol for an iNOS inhibition assay is provided below.

Experimental Protocol: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against iNOS.

Materials:

  • Recombinant human iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)

  • Griess Reagent (for nitrite determination)

  • This compound analogs (test compounds)

  • L-NMMA (positive control inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

Procedure:

  • Prepare a reaction mixture containing iNOS enzyme, L-arginine, NADPH, and BH4 in the assay buffer.

  • Add varying concentrations of the test compounds (e.g., from 1 nM to 100 µM) to the reaction mixture in a 96-well plate. Include wells with a known inhibitor (L-NMMA) as a positive control and wells with no inhibitor as a negative control.

  • Initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH).

  • Measure the production of nitric oxide indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess Reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Antiproliferative Assays:

For oncology applications, evaluating the antiproliferative activity of the analogs against a panel of cancer cell lines is a crucial first step. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Antiproliferative Assay

Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, LNCaP, SW620, PC3)[4]

  • Cell culture medium and supplements

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of the test compounds and incubate for another 72 hours.[4]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

B. Secondary and Mechanistic Assays

Once active compounds are identified, further assays are necessary to elucidate their mechanism of action and selectivity.

  • Kinase Profiling: If the analogs are designed as kinase inhibitors, they should be screened against a panel of kinases to determine their selectivity profile.

  • Western Blot Analysis: To confirm the on-target effect of the compounds, Western blot analysis can be used to measure the phosphorylation status of downstream signaling proteins.

  • Cell Cycle Analysis: Flow cytometry can be employed to determine if the compounds induce cell cycle arrest at a specific phase.

III. Comparative Efficacy Analysis

A key aspect of this guide is the objective comparison of the performance of novel analogs with existing alternatives. This is best represented in a clear, tabular format.

Table 1: Comparative in vitro Efficacy of Aminopyridine Analogs against Inducible Nitric Oxide Synthase (iNOS)

Compound/AnalogTargetIC50 (nM) against iNOSSelectivity vs. eNOSReference
2-amino-4-methylpyridineiNOS28Non-selective[3]
This compound Analog 1 iNOSExperimental DataExperimental Data-
This compound Analog 2 iNOSExperimental DataExperimental Data-
1400W (Reference Inhibitor)iNOS~200Highly selective[3]

Note: Experimental data for the this compound analogs would be populated as it is generated.

IV. In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.

1. Animal Models of Disease:

The choice of animal model is dependent on the therapeutic indication. For example, in an oncology setting, this could involve xenograft or patient-derived xenograft (PDX) models. For inflammatory conditions, a lipopolysaccharide (LPS)-induced inflammation model could be utilized.[3]

2. Pharmacokinetic Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs is critical. This involves administering the compound to animals and measuring its concentration in plasma and tissues over time.

3. Toxicity Studies:

Initial toxicity assessments are performed to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

Experimental Workflow: In Vivo Efficacy Study in a Xenograft Model

G cluster_0 Pre-clinical In Vivo Evaluation A Select promising analogs (based on in vitro data) B Establish tumor xenografts in immunocompromised mice A->B C Determine Maximum Tolerated Dose (MTD) B->C D Initiate treatment with analogs at optimal dose and schedule C->D E Monitor tumor growth and animal well-being D->E F Collect tumors and tissues for pharmacodynamic analysis E->F G Analyze data and determine in vivo efficacy F->G

Caption: Workflow for in vivo efficacy testing.

V. Signaling Pathway Analysis

Understanding how this compound analogs exert their effects at a molecular level is crucial. This involves identifying the signaling pathways they modulate. For instance, if an analog inhibits a specific kinase, it is important to understand the downstream consequences of this inhibition.

Signaling Pathway: A Hypothetical Kinase Inhibition Cascade

G cluster_0 Cellular Signaling Analog This compound Analog Kinase Target Kinase Analog->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Caption: Hypothetical kinase inhibition pathway.

VI. Conclusion and Future Directions

The systematic evaluation of this compound analogs, guided by the principles and protocols outlined in this guide, will enable researchers to effectively assess their therapeutic potential. By combining robust synthetic strategies with a multi-tiered in vitro and in vivo screening cascade, it is possible to identify lead compounds with desirable efficacy, selectivity, and drug-like properties. Future work should focus on expanding the analog library to thoroughly explore the structure-activity landscape and on utilizing advanced techniques such as chemoproteomics to identify novel cellular targets. The insights gained from such comprehensive evaluations will be instrumental in advancing this promising class of compounds through the drug discovery pipeline.

References

  • ChemBK. N,N-Dimethyl-4-aminopyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis. 2026-01-19. Available from: [Link]

  • Zhou D, et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. J Med Chem. 2011;54(10):3465-3476.
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). 2025-01-08. Available from: [Link]

Sources

Safety Operating Guide

Technical Guide: PPE & Safety Logistics for N,2-dimethylpyridin-4-amine

[1][2]

Executive Summary: The "Zero-Exposure" Standard[1][2]

N,2-dimethylpyridin-4-amine belongs to a class of aminopyridines (structurally related to DMAP and 4-AP) that are potent potassium channel blockers.[1][2][3] Unlike standard organic reagents, the primary risk here is not just chemical burns, but acute systemic neurotoxicity via transdermal absorption .[2][3]

Critical Directive: Treat this compound as "Fatal in Contact with Skin" (H310/H311 equivalent).[2][3] Standard laboratory practices are insufficient.[2][3] You must adopt a "Zero-Exposure" containment strategy where PPE serves as the final redundancy, not the primary barrier.[2][3]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the physiological mechanism of the threat.[2][3]

  • Physiological Target: Voltage-gated potassium channels (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Mechanism: Aminopyridines block ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     efflux in neuronal tissue, leading to prolonged action potentials, increased calcium influx, and neurotransmitter release.[2]
    
  • Clinical Consequence: Seizures, tremors, and cardiac arrhythmias.[2][3]

  • Route of Entry:

    • Dermal (Primary Risk): Lipophilic pyridine rings penetrate nitrile gloves and skin rapidly.[2][3]

    • Inhalation: Dust or aerosols are rapidly absorbed through alveolar membranes.[2][3]

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Scientist's Note: Do not rely on pain as a warning sign.[2] Neurotoxic absorption can occur without the immediate stinging sensation associated with acid/base burns.[2][3]

PPE Matrix: The Defense Layer

The following matrix defines the minimum acceptable protection standards.

Protection ZoneEquipment StandardOperational Logic
Hand (Primary) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[2][3][4] Outer: Nitrile (5-8 mil) or Laminate (Silver Shield)Breakthrough Dynamics: Pyridines can permeate thin nitrile in <15 mins.[1][2] The air gap between two gloves provides a critical buffer zone.[2][3] Change outer gloves every 30 mins of active handling.[2][3]
Respiratory Engineering Control First Work exclusively in a certified Fume Hood.Backup: Half-face respirator with OV/P100 cartridges.[1][2][3]Vapor/Dust Control: Standard N95 masks do not protect against organic vapors.[2][3] Combined Organic Vapor (OV) and Particulate (P100) filtration is required if hood containment is breached.[2][3]
Ocular Chemical Splash Goggles (ANSI Z87.1+ / EN 166 349)Mucosal Defense: Safety glasses are insufficient due to the risk of aerosols bypassing the side shields. Goggles must form a complete seal.[2][3]
Body Lab Coat (Buttoned) + Apron Material: Polypropylene or TyvekAbsorption Prevention: Cotton lab coats absorb and hold spills against the skin.[2] A chemical-resistant apron adds an impervious layer for torso protection.[1][2][3]

Operational Protocol: Closed-Loop Handling

This workflow minimizes the "Open-Air" time of the compound, reducing reliance on PPE.[2][3]

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the fume hood.[2][3] Aminopyridine powders are often electrostatic and "jump."[2][3]

  • Taring: Tare the weighing boat/vial outside the hood, then move it inside.

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.[2][3]

  • Decontamination: Wipe the exterior of the weighing vessel with a methanol-dampened Kimwipe before removing it from the hood.[2][3] Dispose of the wipe as hazardous waste immediately.[2][3]

Phase 2: Solubilization (The Danger Zone)

Solvated aminopyridines penetrate skin orders of magnitude faster than solids.

  • Solvent Choice: When possible, avoid using DMSO or DMF as solvents, as they act as carriers that accelerate skin absorption of the toxin.[2][3] Use Acetonitrile or Dichloromethane if chemistry permits, but maintain strict glove discipline.[2][3]

  • Syringe Transfer: If moving solutions, use Luer-lock syringes to prevent needle pop-off.[1][2][3] Never pour solutions; pipette or syringe transfer only.[2][3]

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Decision_LogicStartStart: Handling this compoundStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidSolid_RiskRisk: Dust Inhalation & Static SpreadSolid->Solid_RiskLiquid_RiskRisk: Rapid Dermal AbsorptionLiquid->Liquid_RiskControl_SolidEngineering: Fume Hood + Anti-Static BarSolid_Risk->Control_SolidControl_LiquidEngineering: Fume Hood + Secondary ContainmentLiquid_Risk->Control_LiquidPPE_SolidPPE: Double Nitrile + Goggles + Lab CoatControl_Solid->PPE_SolidPPE_LiquidPPE: Laminate Gloves (Silver Shield) or Double Nitrile (Change <15m)Control_Liquid->PPE_LiquidActionProceed with ExperimentPPE_Solid->ActionPPE_Liquid->Action

Figure 1: Decision logic for selecting appropriate engineering controls and PPE based on the physical state of the aminopyridine derivative.

Emergency & Disposal Logistics

Skin Exposure Response (Speed is Vital)[1][2][5]
  • Immediate Action: If a splash occurs, do not wipe.[2][3] Wiping forces the chemical into the pores.[2][3]

  • Removal: Strip contaminated gloves/clothing immediately.[2][3][5]

  • Flush: Wash with copious amounts of soap and water for 15 minutes .[2][3][6]

  • Medical: Seek medical attention. Inform the physician of potential 4-Aminopyridine-like neurotoxicity (potassium channel blockade).[1][2][3]

Waste Disposal[1][3][7][8]
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as exothermic reactions may occur.[2][3]

  • Labeling: Clearly label waste containers as "TOXIC: AMINOPYRIDINE DERIVATIVE" .

  • Quench: For small residues, chemical oxidation (e.g., bleach treatment) is not recommended in-situ due to potential formation of toxic N-oxides or chloramines.[1][2] Incineration via a licensed hazardous waste contractor is the only approved disposal method.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17366, 4-Dimethylaminopyridine (DMAP) and derivatives.[2][3] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2][3] Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethylpyridin-4-amine
Reactant of Route 2
Reactant of Route 2
N,2-dimethylpyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.